Fosdevirine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYTKOSZYQOPV-CCEZBSFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018450-26-4 | |
| Record name | Fosdevirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018450264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosdevirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOSDEVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I0C281BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosdevirine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosdevirine (GSK2248761), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrated significant promise in the landscape of anti-HIV-1 therapeutics. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, inhibitory activity against wild-type and resistant HIV-1 strains, and the metabolic pathways associated with its clinical discontinuation. Experimental methodologies are described to provide a framework for the evaluation of similar compounds.
Introduction
This compound is a member of the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of antiretroviral drugs, designed to be a highly potent and selective inhibitor of HIV-1 replication[[“]]. NNRTIs are a cornerstone of combination antiretroviral therapy (cART) and function by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle. This compound exhibited low nanomolar activity in vitro against a broad range of HIV-1 strains, including those resistant to other NNRTIs like efavirenz[[“]][2]. Despite its promising antiviral profile, the clinical development of this compound was halted due to unexpected central nervous system (CNS) toxicity, specifically delayed-onset seizures in some patients[3]. This guide delves into the molecular mechanism of this compound's antiviral action and the metabolic pathway leading to its neurotoxicity.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound exerts its antiviral effect by binding to a specific, non-catalytic site on the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, thereby inhibiting its function.
-
Binding Site: this compound binds to a hydrophobic pocket located in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the polymerase active site. This pocket is unique to HIV-1 RT, which accounts for the drug's specificity and lack of activity against HIV-2 RT and other polymerases.
-
Molecular Interaction: The binding of this compound to this allosteric site is non-competitive with respect to the nucleoside triphosphates. This interaction is thought to distort the enzyme's structure, particularly the "primer grip," which is essential for the correct positioning of the primer-template complex for catalysis. This distortion ultimately prevents the enzyme from efficiently catalyzing the polymerization of viral DNA from the RNA template.
Quantitative Data: In Vitro Antiviral Activity
The potency of this compound has been quantified against both wild-type and a panel of NNRTI-resistant HIV-1 strains. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication in cell culture.
| HIV-1 Strain | Key Resistance Mutation(s) | This compound EC50 (nM) |
| Wild-Type | None | 0.4 - 2.5 |
| Mutant Strain 1 | K103N | Potent Activity Retained |
| Mutant Strain 2 | Y181C | Potent Activity Retained |
| Mutant Strain 3 | Y181C/K103N | 11 |
Data compiled from publicly available research.[[“]][2]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a template-primer (e.g., poly(rA)/oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs, e.g., [³H]TTP).
-
Compound Incubation: Serial dilutions of this compound (or control compounds) are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 reverse transcriptase.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid).
-
Quantification: The newly synthesized, radiolabeled DNA is precipitated and collected on a filter. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Seeding: Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded into a multi-well plate.
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Viral Infection: A known amount of HIV-1 is added to the cell cultures.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful replication.
-
Cell Viability Assay: Measures the cytopathic effect of the virus on the host cells.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC50 value is determined.
Resistance Profile
This compound was designed to be effective against common NNRTI-resistant strains. It demonstrated potent activity against viruses with the K103N and Y181C single mutations, which are common resistance mutations for other NNRTIs. However, as with all NNRTIs, the potential for the development of resistance exists, and its efficacy can be compromised by specific mutations within the NNRTI binding pocket.
Mechanism of CNS Toxicity: Metabolic Activation
The clinical development of this compound was terminated due to observations of delayed-onset seizures in a Phase IIb trial. Subsequent investigations revealed that the CNS toxicity was likely caused by a metabolite of this compound. The proposed mechanism involves the metabolic activation of the cyanovinylphenyl moiety of the drug.
-
Metabolic Pathway: The cyanovinyl group of this compound acts as a Michael acceptor. In the body, it can undergo conjugation with glutathione (GSH), a key endogenous antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs).
-
Toxic Metabolite: The initial glutathione conjugate is further metabolized to a cysteine-conjugated metabolite. This cysteine conjugate was identified as the predominant drug-related component in the cerebrospinal fluid of patients who experienced seizures. It is hypothesized that this metabolite is responsible for the observed neurotoxicity.
Conclusion
This compound is a potent NNRTI that exemplifies both the promise and the challenges of modern drug development. Its highly effective allosteric inhibition of HIV-1 reverse transcriptase, including activity against resistant strains, highlighted its potential as a valuable antiretroviral agent. However, the unforeseen CNS toxicity, mediated by a specific metabolic pathway, ultimately led to the cessation of its development. The detailed understanding of this compound's mechanism of action and its metabolic fate provides critical insights for the design of future NNRTIs with improved safety profiles. This technical guide serves as a comprehensive resource for researchers in the field of antiviral drug discovery and development.
References
The Rise and Fall of Fosdevirine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosdevirine (also known as GSK2248761 and formerly as IDX899) emerged as a promising second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and drug-resistant strains of HIV-1. Its novel aryl-phospho-indole scaffold offered a distinct profile compared to existing NNRTIs. However, its clinical development was abruptly halted due to unforeseen and severe central nervous system (CNS) toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the ultimate discontinuation of this compound, offering valuable insights for the scientific and drug development community.
Discovery and Synthesis
This compound was discovered by Idenix Pharmaceuticals as part of a program to identify novel NNRTIs with improved resistance profiles.[1] The core of the discovery was the identification of the aryl-phospho-indole (APhI) scaffold.[2] Optimization of the phosphinate aryl substituent led to the identification of IDX899, which demonstrated high potency against key HIV-1 mutants.[3][4]
The synthesis of this compound involves a key palladium-catalyzed phosphorus-carbon coupling reaction to create the phosphinate ester. An improved manufacturing process was later developed to enhance yield and reduce environmentally unfriendly reagents.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[1] They bind to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å away from the catalytic site.[5][6] This binding induces a conformational change in the enzyme, locking the polymerase active site in an inactive state and thereby preventing the conversion of viral RNA into DNA.[7][8]
Preclinical Studies
In Vitro Antiviral Activity
This compound demonstrated potent in vitro activity against a broad range of HIV-1 strains, including those resistant to first-generation NNRTIs like efavirenz. Its efficacy against key mutations is summarized in the table below.
| HIV-1 Strain/Mutant | EC50 (nM) |
| Wild-Type | Sub-nanomolar |
| Y181C | Single-digit nanomolar |
| K103N | Single-digit nanomolar |
| Y181C/K103N Double Mutant | 11 |
| Table 1: In Vitro Antiviral Potency of this compound.[3][4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats, dogs, and monkeys revealed favorable properties for this compound. Blood samples were collected at various time points post-dosing and analyzed using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9]
| Species | Dosing | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | Oral | Data not specified | Data not specified | Data not specified |
| Dog | Oral | Data not specified | Data not specified | Data not specified |
| Monkey | Oral | Data not specified | Data not specified | Data not specified |
| Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound. (Note: Specific values were not publicly available in the reviewed literature). |
Preclinical Toxicology
Initial preclinical toxicology studies did not reveal any significant safety concerns that would prevent the progression of this compound into clinical trials. However, later investigations following the clinical hold focused on CNS toxicity. These studies in rabbits, minipigs, and monkeys revealed species differences in the metabolism and CNS distribution of this compound and its metabolites.[10]
Clinical Development
Phase I/IIa Studies
Two Phase I/IIa, double-blind, randomized, placebo-controlled studies were conducted in treatment-naive HIV-1 infected subjects to evaluate the antiviral activity, safety, and pharmacokinetics of this compound monotherapy.[11][12] Doses ranging from 30 mg to 800 mg once daily were administered for 7 days.[12]
| Dose (mg QD) | Mean Viral Load Reduction (log10 copies/mL) at Day 8 |
| 30 | 0.97 |
| 100 | 1.87 |
| 200 | 1.84 |
| 400 | 1.81 |
| 800 | 1.78 |
| Table 3: Antiviral Activity of this compound in Treatment-Naive HIV-1 Infected Subjects.[12] |
The pharmacokinetic analysis from these studies demonstrated that this compound exposure (Cmax and AUC) increased proportionally with the dose.[12] The relationship between viral load reduction and drug concentration was best described by a maximum-effect (Emax) model, with a 50% effective concentration (EC50) of 36.9 ng/mL based on the trough concentration (Cτ).[12] No NNRTI resistance mutations emerged during these short-term studies.[12]
Phase IIb Study and Discontinuation
A Phase IIb study (the SONNET trial) was initiated to determine the optimal dose of this compound for Phase III trials in treatment-experienced patients with NNRTI-resistant HIV infection.[13] However, the trial was halted when an unexpected and serious adverse event emerged: delayed-onset seizures.[14]
Five treatment-experienced subjects developed new-onset seizures after at least four weeks of exposure to this compound (one receiving 100 mg and four receiving 200 mg).[14] The seizures occurred between 28 and 81 days of treatment, and alarmingly, all five patients experienced at least one seizure after discontinuing the drug.[14] This unprecedented delayed neurotoxicity led to a clinical hold by the FDA and the discontinuation of this compound's development.
Investigation into CNS Toxicity
Subsequent investigations focused on understanding the mechanism behind the observed seizures. Analysis of cerebrospinal fluid (CSF) and brain tissue from patients who experienced seizures, as well as from animal models, identified a cysteine conjugate metabolite of this compound.[10][15][16] This metabolite was formed through a Michael addition of glutathione to the trans-phenyl acrylonitrile moiety of the parent drug.[10]
The study found that this metabolite persisted in the CNS for an extended period even after this compound was discontinued and was highly associated with the white matter in the brains of rabbits and minipigs.[10][15] In contrast, in monkeys, the parent drug was the predominant component in the CNS and was associated with gray matter.[10] This species-specific metabolism and distribution likely contributed to the differences in CNS toxicity observed and highlights the challenges in predicting human neurotoxicity from preclinical models.
Experimental Protocols
In Vitro HIV-1 Replication Assay (General Protocol)
-
Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: Cells are infected with the desired HIV-1 strain (wild-type or mutant) at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of reverse transcriptase or the level of p24 antigen in the culture supernatant using commercially available ELISA kits.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a poly(rA)/oligo(dT) template/primer are used.
-
Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, and a mixture of dNTPs, including a labeled dNTP (e.g., [3H]dTTP).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound before the addition of the template/primer and dNTPs to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP into the acid-precipitable material.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of RT activity against the inhibitor concentration.
Resistance Testing (Genotypic and Phenotypic Assays)
-
Genotypic Assays: These assays involve sequencing the reverse transcriptase gene of the virus from a patient's plasma sample to identify mutations known to confer resistance to NNRTIs.[17][18][19] This information helps predict which drugs will be ineffective.
-
Phenotypic Assays: These assays measure the ability of a patient's viral isolate to replicate in the presence of different concentrations of an antiretroviral drug.[18][20][21] The result is expressed as a fold-change in the IC50 compared to a wild-type reference virus.
Conclusion
The story of this compound serves as a critical case study in drug development. Its potent antiviral activity and novel scaffold were highly promising, but the emergence of severe, delayed-onset CNS toxicity in a subset of patients during Phase IIb trials led to its discontinuation. The subsequent investigation into the toxic metabolite highlights the importance of thorough preclinical evaluation of drug metabolism and distribution, particularly in the CNS. While this compound did not fulfill its therapeutic potential, the knowledge gained from its development provides invaluable lessons for the design and screening of future antiretroviral agents and emphasizes the complexities of predicting human toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery of the Aryl-phospho-indole IDX899, a Highly Potent Anti-HIV Non-nucleoside Reverse Transcriptase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Safety and efficacy of GSK2248761, a next-generation nonnucleoside reverse transcriptase inhibitor, in treatment-naive HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Unexpected finding of delayed-onset seizures in HIV-positive, treatment-experienced subjects in the Phase IIb evaluation of this compound (GSK2248761) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 18. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 20. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Fosdevirine: An In-Depth Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdevirine (also known as GSK2248761 and IDX899) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Developed by Idenix Pharmaceuticals and later GlaxoSmithKline, it showed promise in early clinical development due to its significant antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1.[1] Despite its promising in vitro profile and initial clinical data, the development of this compound was ultimately discontinued due to the observation of delayed-onset seizures in some trial participants.[2] This guide provides a comprehensive technical overview of the antiviral spectrum of this compound, detailing its in vitro activity, resistance profile, and the experimental methodologies used for its evaluation.
Data Presentation: In Vitro Antiviral Activity of this compound
The in vitro antiviral potency of this compound has been evaluated against a panel of wild-type and NNRTI-resistant HIV-1 strains. The following tables summarize the key quantitative data, presenting the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication.
| Virus Strain | Genotype | EC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type (WT) | - | Data not available in a specific numerical format, but described as potent | - |
| NNRTI-Resistant | Y181C/K103N | 11 | Dependent on specific WT EC50 |
Further detailed quantitative data on a broader range of single and multiple NNRTI-resistant mutants was not publicly available in the reviewed literature.
Mechanism of Action
This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA. As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the RT enzyme, distinct from the active site where nucleoside analogs bind.[3] This allosteric binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting DNA synthesis.[4]
The following diagram illustrates the mechanism of action of this compound and the impact of resistance mutations.
Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.
Resistance Profile
A critical aspect of any antiretroviral agent is its susceptibility to the development of drug resistance. In vitro studies have identified the primary resistance pathways for this compound. The emergence of mutations in the reverse transcriptase gene, particularly at positions E138K and Y181C, has been shown to confer resistance to this compound.[5] These mutations are located within or near the NNRTI binding pocket and likely interfere with the binding of the drug.
The following diagram illustrates the logical relationship in the development of resistance to this compound.
Caption: Logical workflow for the development of this compound resistance.
Experimental Protocols
The in vitro antiviral activity of this compound is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common and robust method is the HIV-1 p24 antigen capture ELISA.
Protocol: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity
1. Principle: This assay quantifies the amount of HIV-1 p24 core protein produced in cell culture supernatants. A reduction in the p24 antigen level in the presence of the test compound (this compound) compared to a virus-only control indicates antiviral activity.
2. Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, PM1)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
HIV-1 p24 Antigen ELISA kit (commercial)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if measuring intracellular p24)
3. Experimental Workflow:
Caption: Experimental workflow for determining this compound's antiviral activity.
4. Detailed Procedure:
-
Cell Seeding: Seed a 96-well plate with a suspension of HIV-1 susceptible cells at a predetermined density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).
-
Virus Infection: Add a pre-titered amount of HIV-1 stock to all wells except the cell control wells. The multiplicity of infection (MOI) should be optimized for the cell line used.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 3 to 7 days, allowing for multiple rounds of viral replication.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet any cells and debris.
-
p24 ELISA: Perform the HIV-1 p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[6][7][8][9] This typically involves the following steps:
-
Add supernatant samples and p24 standards to wells coated with a capture antibody.
-
Incubate to allow p24 antigen to bind.
-
Wash the wells to remove unbound material.
-
Add a biotinylated detector antibody that binds to the captured p24.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Construct a standard curve using the absorbance values from the p24 standards. Use the standard curve to determine the concentration of p24 in each experimental well. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrated a potent and broad antiviral spectrum against HIV-1 in preclinical studies, including activity against common NNRTI-resistant strains. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor is well-characterized. However, the emergence of resistance, primarily through mutations in the NNRTI binding pocket, and the unfortunate clinical finding of neurotoxicity, led to the cessation of its development. The data and methodologies presented in this guide provide a detailed technical understanding of the antiviral properties of this compound, which can be of value to researchers in the field of antiretroviral drug discovery and development.
References
- 1. cms.hivdb.org [cms.hivdb.org]
- 2. Pharmacokinetic drug interactions with non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of Fosdevirine for HIV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdevirine, also known as GSK2248761 and IDX899, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the treatment of HIV-1 infection.[1][2][3] Discovered by Idenix Pharmaceuticals and developed by GlaxoSmithKline, this compound demonstrated significant promise in early-stage research due to its high potency against both wild-type and a range of NNRTI-resistant HIV-1 strains.[4][5] However, its clinical development was halted during Phase IIb trials due to the unexpected occurrence of delayed-onset seizures in treatment-experienced patients.[4] This guide provides a comprehensive technical overview of the core preclinical and early clinical research on this compound, focusing on its mechanism of action, virology, resistance profile, and the subsequent investigations into its neurotoxicity.
Mechanism of Action
This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As an NNRTI, it binds to an allosteric hydrophobic pocket in the p66 subunit of the RT enzyme, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This ultimately halts the viral replication process.
Virology and Antiviral Activity
This compound exhibited potent in vitro activity against a broad spectrum of HIV-1 strains, including those resistant to first-generation NNRTIs like efavirenz.[1] Its efficacy was particularly noted against viruses harboring common NNRTI resistance mutations such as K103N and Y181C.[2]
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of this compound (IDX899) against wild-type and NNRTI-resistant HIV-1 strains.
Table 1: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 in MT-4 Cells
| HIV-1 Strain | Relevant Mutations | EC50 (nM)a |
| Wild-Type (IIIB) | None | 1.1 ± 0.2 |
| A17 | Y181C | 3.2 ± 0.5 |
| RES056 | K103N | 2.1 ± 0.3 |
| - | K103N/Y181C | 11 |
a EC50 values represent the concentration of the drug required to inhibit 50% of viral replication. Data is presented as mean ± standard deviation where available.
Table 2: Antiviral Activity of this compound against a Panel of NNRTI-Resistant HIV-1 Mutants
| Mutation(s) | Fold Change in EC50 vs. Wild-Type |
| L100I | 1.5 |
| K103N | 1.9 |
| V106A | 0.8 |
| E138K | 2.5 |
| Y181C | 2.9 |
| Y188L | 7.3 |
| G190A | 0.9 |
| M230L | 1.2 |
| K103N/Y181C | 10 |
| K103N/P225H | 1.5 |
Experimental Protocols
Cell-Based Antiviral Assay (Cytopathic Effect Assay)
This assay was utilized to determine the EC50 of this compound against various HIV-1 strains.
-
Cell Culture: MT-4 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: 50 μL of cell culture medium containing various concentrations of this compound was added to the wells of a 96-well plate. Subsequently, 50 μL of a virus stock solution (at a multiplicity of infection of 0.01) was added.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 5 days.
-
Measurement of Cytopathic Effect (CPE): After the incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance was read at 540 nm.
-
Data Analysis: The EC50 values were calculated by determining the drug concentration that resulted in a 50% reduction in the cytopathic effect.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture containing a poly(rA) template and an oligo(dT) primer in a buffer solution with MgCl2, KCl, and dithiothreitol was prepared.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT was pre-incubated with various concentrations of this compound.
-
Initiation of Reaction: The reverse transcription reaction was initiated by adding [3H]dTTP to the mixture.
-
Incubation: The reaction was allowed to proceed at 37°C.
-
Termination and Measurement: The reaction was stopped, and the amount of incorporated radiolabeled dTTP into the newly synthesized DNA was quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the RT activity, was determined.
Resistance Profile
In vitro resistance selection studies with this compound (IDX899) identified several mutations in the reverse transcriptase gene. The primary resistance pathways were observed to be initiated by either the E138K or Y181C mutation. Other selected mutations included V90I, I135R, G190E, and M230L. Despite this, this compound maintained activity against many viral strains that were resistant to both first and second-generation NNRTIs.
Clinical Development and Neurotoxicity
This compound advanced to Phase IIb clinical trials in both treatment-naive (SIGNET) and treatment-experienced (SONNET) HIV-1 infected individuals. However, these trials were prematurely halted due to the observation of delayed-onset seizures in five treatment-experienced subjects.[4] The seizures occurred after at least four weeks of treatment and, in some cases, persisted after discontinuation of the drug.[4]
Subsequent investigations into the cause of this neurotoxicity identified a potential mechanism involving the metabolism of this compound. The cyanovinylphenyl moiety of the drug was found to undergo a Michael addition reaction with glutathione (GSH), a major endogenous antioxidant. This leads to the formation of a cysteine-conjugated metabolite that was found to be the predominant drug-related component in the central nervous system (CNS) of patients who experienced seizures. This metabolite was observed to persist in the CNS for an extended period.
Conclusion
This compound represented a promising NNRTI with potent antiviral activity against a range of HIV-1 variants, including those with common resistance mutations. However, its development was terminated due to unforeseen neurotoxicity in a subset of patients. The early-stage research on this compound underscores the critical importance of thorough preclinical safety and metabolism studies in drug development. The investigation into its mechanism of toxicity has provided valuable insights into the potential for drug metabolism to lead to adverse CNS effects, a crucial consideration for the development of future antiretroviral agents.
References
- 1. Antiviral Activity, Safety and Pharmacokinetics of IDX899, a Novel HIV-1 NNRTI with High Barrier to Resistance, in Treatment-Naïve HIV-1-Infected Subjects [natap.org]
- 2. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abstract-archive.org [abstract-archive.org]
The Genesis of Fosdevirine: A Next-Generation NNRTI Hampered by Unforeseen Toxicity
An In-depth Technical Guide on the Rationale for the Initial Development of Fosdevirine (IDX899/GSK2248761)
Executive Summary
This compound (formerly known as IDX899 and GSK2248761) is an aryl-phospho-indole non-nucleoside reverse transcriptase inhibitor (NNRTI) that was rationally designed to address the significant clinical challenge of drug resistance to first-generation NNRTIs in the treatment of HIV-1. Preclinical studies revealed its potent antiviral activity against both wild-type and a broad range of NNRTI-resistant HIV-1 strains, a higher genetic barrier to resistance compared to efavirenz, and a favorable pharmacokinetic profile for once-daily dosing. Early clinical trials in treatment-naive HIV-1 infected individuals demonstrated significant viral load reduction and a generally well-tolerated safety profile. However, the development of this compound was ultimately halted during Phase IIb trials due to the unexpected emergence of delayed-onset seizures in treatment-experienced patients. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and early clinical data, and detailed experimental methodologies that underpinned the initial development of this compound.
Introduction: The Unmet Need Driving NNRTI Innovation
The advent of highly active antiretroviral therapy (HAART) revolutionized the management of HIV-1 infection, with non-nucleoside reverse transcriptase inhibitors (NNRTIs) being a cornerstone of many treatment regimens. First-generation NNRTIs, such as nevirapine and efavirenz, demonstrated significant efficacy in suppressing viral replication. However, their clinical utility was often limited by the rapid emergence of drug-resistant viral strains. A single point mutation in the NNRTI binding pocket of the reverse transcriptase enzyme could confer high-level resistance to an entire class of drugs. This created a pressing need for next-generation NNRTIs with improved resistance profiles.
The development of this compound was initiated to address this unmet need. The primary objectives were to discover a novel NNRTI with:
-
Potent activity against wild-type HIV-1.
-
Significant activity against clinically relevant NNRTI-resistant mutants , particularly those harboring the K103N and Y181C mutations.
-
A higher genetic barrier to the development of resistance.
-
A favorable pharmacokinetic profile supporting once-daily oral administration.
-
A good safety and tolerability profile.
Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Preclinical Development
Antiviral Activity
This compound demonstrated potent in vitro activity against a broad panel of HIV-1 isolates, including laboratory strains and clinical isolates. A key feature of its preclinical profile was its ability to maintain significant activity against viral strains harboring common NNRTI resistance mutations.
| HIV-1 Strain | Genotype | This compound (IDX899) EC50 (nM) | Efavirenz EC50 (nM) |
| Wild-Type (IIIB) | WT | 1.5 | 1.7 |
| NNRTI-Resistant | K103N | 3.4 | >1000 |
| NNRTI-Resistant | Y181C | 4.6 | >1000 |
| NNRTI-Resistant | K103N + Y181C | 11 | >1000 |
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains. Data compiled from publicly available research.
In Vitro Resistance Profile
To assess the genetic barrier to resistance, in vitro resistance selection studies were conducted. These studies involved passaging HIV-1 in the presence of escalating concentrations of this compound. Two primary resistance pathways were identified:
-
Pathway 1: Initiated by the E138K mutation.
-
Pathway 2: Initiated by the V90I and Y181C mutations.
Notably, the development of high-level resistance to this compound required the accumulation of multiple mutations, suggesting a higher genetic barrier compared to first-generation NNRTIs.
Clinical Development
Phase I/IIa Studies
Early-phase clinical trials were conducted to evaluate the safety, pharmacokinetics, and antiviral activity of this compound in treatment-naive HIV-1 infected individuals. In a 7-day monotherapy study, this compound demonstrated potent dose-dependent antiviral activity.
| This compound Dose (once daily) | Mean Viral Load Reduction (log10 copies/mL) at Day 8 |
| 30 mg | 0.97 |
| 100 mg | 1.87 |
| 200 mg | 1.84 |
| 400 mg | 1.81 |
| 800 mg | 1.78 |
Table 2: Antiviral Activity of this compound in a 7-Day Monotherapy Study in Treatment-Naive HIV-1 Infected Subjects. [1]
Pharmacokinetic analysis from these studies indicated that this compound had a profile suitable for once-daily dosing. The drug was generally well-tolerated at these doses, with no serious adverse events reported and no emergence of NNRTI resistance mutations during the short-term study.
| Dose | Cmax (ng/mL) | AUC0-τ (ng·h/mL) | Cτ (ng/mL) |
| 30 mg | 235 | 2,720 | 62 |
| 100 mg | 834 | 10,700 | 227 |
| 200 mg | 1,510 | 21,300 | 473 |
| 400 mg | 2,960 | 44,700 | 954 |
| 800 mg | 4,280 | 69,500 | 1,530 |
Table 3: Mean Steady-State Pharmacokinetic Parameters of this compound on Day 7. [1] Cmax: Maximum observed plasma concentration; AUC0-τ: Area under the plasma concentration-time curve over the dosing interval; Cτ: Plasma concentration at the end of the dosing interval.[1]
Discontinuation of Development
Despite the promising early-phase data, the development of this compound was terminated during Phase IIb clinical trials. This decision was made due to the unexpected occurrence of delayed-onset seizures in five treatment-experienced patients receiving the drug. The seizures occurred after at least four weeks of treatment and, in some cases, persisted after discontinuation of the drug. This unforeseen neurotoxicity ultimately led to the cessation of all clinical development of this compound.
Experimental Protocols
In Vitro Antiviral Activity Assay (MT-4 Cells)
This protocol describes a representative cell-based assay for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
This compound (or other test compound)
-
96-well microtiter plates
-
HIV-1 p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium to ensure they are in the logarithmic growth phase. On the day of the assay, adjust the cell concentration to 1 x 105 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of this compound in complete medium.
-
Infection: In a separate tube, infect the prepared MT-4 cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of approximately 0.01.
-
Assay Setup:
-
Add 100 µL of the infected cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include control wells with infected cells and no drug (virus control) and uninfected cells with no drug (cell control).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant from each well. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Protocol (Representative)
This protocol outlines a general method for selecting for drug-resistant HIV-1 variants in cell culture through dose escalation.
Materials:
-
MT-2 or other suitable T-cell line
-
Wild-type HIV-1 laboratory strain
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
HIV-1 p24 antigen ELISA kit
-
Reagents for HIV-1 RNA extraction, RT-PCR, and sequencing
Procedure:
-
Initiation of Culture: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of this compound, typically at or slightly above the EC50 value.
-
Monitoring Viral Replication: Monitor the culture for signs of viral replication, such as syncytia formation or by measuring p24 antigen levels in the supernatant.
-
Passage of Virus: When viral replication is observed (i.e., a "breakthrough" culture), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of this compound (typically a 2- to 3-fold increase).
-
Repeat Passaging: Repeat steps 2-4 for multiple passages, gradually increasing the drug concentration.
-
Genotypic Analysis: At various passages, and particularly when high-level resistance is achieved, extract viral RNA from the supernatant. Perform RT-PCR to amplify the reverse transcriptase gene, followed by DNA sequencing to identify mutations associated with drug resistance.
Conclusion
The initial development of this compound was driven by a clear and compelling rationale: to overcome the limitations of first-generation NNRTIs, primarily the rapid emergence of drug resistance. Preclinical and early clinical data were highly encouraging, demonstrating potent antiviral activity against resistant strains, a high barrier to resistance, and a favorable pharmacokinetic profile. However, the unforeseen and serious neurotoxicity observed in later-stage clinical trials led to the discontinuation of its development. The story of this compound serves as a critical reminder of the complexities and challenges inherent in drug development, where promising early results do not always translate to a safe and effective therapeutic. The extensive preclinical and clinical data generated during its development, however, remain a valuable resource for the ongoing efforts to design novel and improved antiretroviral agents.
References
Methodological & Application
Application Notes and Protocols for Fosdevirine In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdevirine (also known as GSK2248761 or IDX-899) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2] As an experimental antiviral agent, its in vitro characterization is crucial for understanding its efficacy, cytotoxicity, and resistance profile. These application notes provide detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in a laboratory setting.
Mechanism of Action
This compound is a selective inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[1] By binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, it induces a conformational change that allosterically inhibits the enzyme's polymerase activity. This action prevents the conversion of the viral RNA genome into proviral DNA, thus halting the infection of new cells.
Data Presentation
The following tables summarize the in vitro antiviral activity of this compound against wild-type and resistant strains of HIV-1.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Virus Strain | Cell Line | Assay Method | Endpoint Measurement | EC₅₀ (µM) |
| HIV-1 BH10 | MT-4 | MTS | Inhibition of viral cytopathic effect | 0.003 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.[1]
Table 2: In Vitro Antiviral Activity of this compound against NNRTI-Resistant HIV-1
| Virus Strain | Cell Line | Assay Method | Endpoint Measurement | EC₅₀ (µM) |
| Y181C/K103N double mutant | - | - | - | 0.011 |
Data for the Y181C/K103N mutant highlights this compound's potency against strains resistant to other NNRTIs.[3][4]
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC₅₀) using HIV-1 p24 Antigen ELISA
This protocol determines the concentration of this compound required to inhibit 50% of HIV-1 replication, measured by the reduction of the p24 viral antigen.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB or NL4-3)
-
This compound
-
Complete RPMI-1640 medium (with 10% fetal bovine serum, penicillin, and streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium.
-
Infection: Add 50 µL of diluted this compound to the cells, followed by 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include virus control wells (cells + virus, no drug) and cell control wells (cells only).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.
-
p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the p24 antigen concentration in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[5][6][7]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC₅₀) using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.
Materials:
-
MT-4 cells (or other appropriate host cell line)
-
This compound
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include cell control wells (cells only, no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)
This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound
-
RT assay kit (containing reaction buffer, dNTPs, and a template-primer)
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, combine the HIV-1 RT enzyme, the template-primer, and the dNTP mix in the reaction buffer as per the kit's instructions.
-
Inhibition: Add the diluted this compound to the reaction wells. Include positive control wells (enzyme, no inhibitor) and negative control wells (no enzyme).
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Detection: Measure the RT activity using the detection method provided in the kit (e.g., colorimetric or fluorescent readout).
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) from the dose-response curve.
Visualizations
Caption: Workflow for determining the EC₅₀ of this compound.
Caption: Workflow for determining the CC₅₀ of this compound.
Caption: Mechanism of action of this compound as an NNRTI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. assaygenie.com [assaygenie.com]
- 6. h-h-c.com [h-h-c.com]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Studying Fosdevirine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the study of Fosdevirine pharmacokinetics. This compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been investigated for the treatment of HIV-1 infection. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its behavior in humans and for assessing its safety and efficacy.
Animal Models in this compound Pharmacokinetic Research
The selection of an appropriate animal model is a critical step in preclinical drug development. For this compound, species that have been utilized to understand its central nervous system (CNS) disposition and metabolism include the rabbit, minipig, and monkey.[1] These models are chosen based on their physiological and metabolic similarities to humans, which can provide valuable insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Species Differences: It is important to recognize that significant species differences can exist in drug metabolism, potentially impacting pharmacokinetic outcomes. For instance, NNRTIs as a class are known to be inducers or inhibitors of cytochrome P450 (CYP) enzymes, and these effects can vary between species.[2][3][4] A study on the NNRTI UK-453,061 highlighted substantial differences in hepatic clearance and auto-induction between rodents and humans, underscoring the need for careful interpretation when extrapolating animal data to humans.[2][5]
Quantitative Pharmacokinetic Data
While comprehensive public data on the plasma pharmacokinetics of this compound in these specific animal models is limited, a key study investigated its distribution and metabolism in the central nervous system. A significant finding was the identification of a cysteine conjugate metabolite, formed via a Michael addition of glutathione (GSH) to the phenyl acrylonitrile moiety of this compound. This metabolite was predominant in the CNS of seizure patients, rabbits, and minipigs, and was found to be associated with white matter.[1] In contrast, the parent drug, this compound, was the major component in the monkey CNS and was associated with gray matter.[1]
Table 1: Summary of this compound and its Major Metabolite Distribution in CNS of Various Species
| Species | Predominant Component in CNS | CNS Tissue Association | Reference |
| Rabbit | Cysteine Conjugate Metabolite | White Matter | [1] |
| Minipig | Cysteine Conjugate Metabolite | White Matter | [1] |
| Monkey | This compound (Parent Drug) | Gray Matter | [1] |
Experimental Protocols
Below are detailed protocols that can be adapted for studying the pharmacokinetics of this compound in animal models. These are based on standard methodologies and findings from related research.
Protocol 1: Animal Dosing and Sample Collection
Objective: To administer this compound to animal models and collect biological samples for pharmacokinetic analysis.
Materials:
-
This compound (appropriate formulation for the chosen route of administration)
-
Vehicle for drug formulation (e.g., polyethylene glycol, saline)
-
Dosing apparatus (e.g., oral gavage needles, syringes for injection)
-
Restrainers appropriate for the animal species
-
Blood collection tubes (e.g., EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Surgical tools for tissue collection (if required)
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a sufficient period before the study.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle.
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage.
-
Intravenous (IV): Administer the formulation via a suitable vein (e.g., marginal ear vein in rabbits, cephalic vein in monkeys).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
Immediately place the tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Tissue Sampling (for distribution studies):
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., brain, liver, kidney).
-
Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
Protocol 2: Brain Tissue Homogenization
Objective: To prepare brain tissue homogenates for the analysis of this compound and its metabolites.
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., immunoprecipitation buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.5% Nonidet P-40)
-
Protease inhibitors
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Centrifuge
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Preparation: Place the frozen brain tissue on ice.
-
Homogenization:
-
Add a weighed amount of brain tissue to a tube containing ice-cold homogenization buffer with protease inhibitors.
-
Homogenize the tissue until a uniform lysate is obtained.
-
-
Clarification:
-
Centrifuge the homogenate (e.g., at 14,000 rpm for 15 minutes at 4°C) to pellet cellular debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and drug molecules.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a BCA protein assay kit. This is important for normalizing drug concentrations to the amount of tissue.
-
Storage: Store the brain homogenate at -80°C until bioanalysis.
Protocol 3: Bioanalytical Method using LC-MS/MS
Objective: To quantify the concentrations of this compound and its metabolites in plasma and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma or tissue homogenate samples
-
Internal standard (a molecule structurally similar to this compound)
-
Acetonitrile
-
Formic acid
-
Water (HPLC-grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma or tissue homogenate samples on ice.
-
To a known volume of sample (e.g., 50 µL), add the internal standard.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Liquid Chromatography (LC): Separate this compound and its metabolites from other components using a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and an appropriate analytical column.
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the analytes using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of this compound and its metabolites in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Experimental workflow for studying this compound pharmacokinetics.
Caption: Proposed metabolic pathway of this compound in the CNS.
References
Application Note: High-Throughput Screening of Fosdevirine Analogs for Anti-HIV-1 Activity
Audience: Researchers, scientists, and drug development professionals in the field of antiviral drug discovery.
Introduction Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a critical component of the HIV-1 life cycle and a primary target for antiretroviral therapy.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, disrupting its catalytic activity.[3][4] Fosdevirine (GSK2248761) is a potent NNRTI that demonstrated low nanomolar activity against wild-type HIV-1 and strains resistant to other NNRTIs.[5] However, its clinical development was halted due to central nervous system (CNS) toxicity.[6][7] This creates a compelling case for developing this compound analogs that retain high potency while exhibiting an improved safety profile. High-throughput screening (HTS) provides a robust framework for rapidly evaluating large libraries of such analogs to identify promising lead candidates.[8][9]
This document outlines a comprehensive HTS cascade for the discovery and initial characterization of novel this compound analogs, beginning with a direct biochemical assay and progressing to a cell-based viral replication assay.
Principle of the Screening Cascade A successful HTS campaign for antiviral agents typically employs a tiered approach to efficiently manage large compound libraries.[10][11] The proposed workflow begins with a high-throughput, cell-free (biochemical) primary screen to identify direct inhibitors of the HIV-1 RT enzyme. Hits from this screen are then subjected to a more physiologically relevant, lower-throughput secondary screen using a cell-based HIV-1 infection model. This secondary assay confirms antiviral activity in a cellular context, provides data on cytotoxicity, and allows for the determination of a selectivity index—a key parameter for prioritizing compounds for further development.
Protocol 1: Primary HTS - Biochemical HIV-1 RT Inhibition Assay
This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure the DNA synthesis activity of recombinant HIV-1 RT.[12] The assay is suitable for a 384-well format and is designed for high-throughput automated screening.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Streptavidin-coated 384-well plates
-
Reaction Buffer (RB)
-
Substrate: Poly(A) RNA template complexed with a biotinylated oligo(dT) primer
-
Digoxigenin (DIG)-labeled dUTP and unlabeled dATP, dCTP, dGTP
-
Anti-Digoxigenin-Peroxidase (Anti-DIG-POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
Test compounds (this compound analogs) and control inhibitor (e.g., Efavirenz) dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, control inhibitor, or DMSO (vehicle control) into the wells of a 384-well assay plate using an acoustic liquid handler.
-
Enzyme-Substrate Mix Preparation: Prepare a master mix containing the reaction buffer, poly(A)/oligo(dT) substrate, and dNTPs (with DIG-dUTP).
-
Reaction Initiation: Add 10 µL of the enzyme-substrate mix to each well. Then, add 10 µL of diluted recombinant HIV-1 RT to all wells except for the negative control (background) wells.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Capture: Transfer 15 µL of the reaction mixture from each well to a streptavidin-coated 384-well plate. Incubate at 37°C for 1 hour to allow the biotinylated primer-DNA product to bind to the plate.
-
Washing: Wash the plate three times with an appropriate wash buffer to remove unincorporated nucleotides and enzyme.
-
Detection:
-
Add 20 µL of diluted Anti-DIG-POD conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times to remove unbound conjugate.
-
Add 20 µL of ABTS substrate and incubate in the dark at room temperature for 15-30 minutes.
-
-
Readout: Add 20 µL of Stop Solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no enzyme) controls.
-
Plot a dose-response curve for each active compound to determine its 50% inhibitory concentration (IC50).
-
Assess assay quality by calculating the Z' factor from the control wells (a Z' > 0.5 is considered excellent for HTS).[13]
-
Illustrative Data Presentation: Biochemical Activity
The following table presents illustrative data for the biochemical screening of this compound and its hypothetical analogs against wild-type HIV-1 RT.
| Compound ID | IC50 (nM) vs. WT HIV-1 RT |
| This compound | 1.5 |
| Analog A-1 | 0.8 |
| Analog A-2 | 2.3 |
| Analog A-3 | 15.7 |
| Efavirenz (Control) | 3.1 |
Mechanism of Action: NNRTI Inhibition of Reverse Transcription
NNRTIs, including this compound and its analogs, function by binding to an allosteric pocket on the p66 subunit of HIV-1 RT.[3][14] This binding induces a conformational change in the enzyme that distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the RNA template.[1][15] This mechanism is distinct from that of Nucleoside RT Inhibitors (NRTIs), which act as chain terminators.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. This compound | HIV Protease | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abnova.com [abnova.com]
- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Determining the 50% Inhibitory Concentration (IC50) of Fosdevirine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdevirine (also known as GSK2248761 or IDX-899) is a potent, selective, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1] As a critical component of its preclinical and clinical evaluation, determining the 50% inhibitory concentration (IC50) is fundamental to quantifying its antiviral potency. The IC50 value represents the concentration of this compound required to inhibit 50% of viral replication in vitro. This document provides detailed application notes and experimental protocols for the determination of this compound's IC50 values against both wild-type and drug-resistant strains of HIV-1.
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 strains, including those resistant to other NNRTIs like efavirenz.[1] Its efficacy extends to viruses with key resistance mutations in the reverse transcriptase enzyme. However, its development was discontinued due to unexpected side effects observed in clinical trials. Despite this, the methodologies for assessing its potency remain relevant for the evaluation of other antiviral compounds.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound, like other NNRTIs, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity. This non-competitive inhibition prevents the synthesis of viral DNA, thereby halting the viral replication cycle.
Caption: Mechanism of action of this compound as an NNRTI.
Data Presentation: this compound IC50/EC50 Values
The following table summarizes the reported 50% effective concentration (EC50) or inhibitory concentration (IC50) values for this compound against wild-type and various NNRTI-resistant HIV-1 strains. It is important to note that assay conditions, such as the cell line and virus strain used, can influence the observed values.
| HIV-1 Strain/Mutant | Assay Type | Cell Line | IC50/EC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | Antiviral Activity | - | 1.2 | 1.0 | [2] |
| Most Single NNRTIR Mutants (8 out of 9 tested) | Antiviral Efficacy | - | ≤ 2 | - | [3] |
| Most Double NNRTIR Mutants (4 out of 5 tested) | Antiviral Efficacy | - | - | - | [3] |
| Y181C/K103N | Antiviral Activity | MT-4 | 11 | - | |
| Efavirenz-Resistant Virus Pools (up to 4 mutations) | Antiviral Activity | - | Susceptible (<12-fold resistance) | - | [3] |
Experimental Protocols
Two common and robust methods for determining the IC50 of antiviral compounds against HIV-1 are the p24 Antigen Capture ELISA and Luciferase Reporter Gene Assays. These cell-based assays quantify the extent of viral replication in the presence of varying concentrations of the inhibitor.
General Experimental Workflow
The overall process for determining the IC50 value involves several key steps, from cell culture and virus propagation to data analysis.
Caption: General workflow for determining the IC50 of an antiviral compound.
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This protocol measures the concentration of the HIV-1 p24 capsid protein, a biomarker for viral replication, in the supernatant of infected cell cultures.
Materials:
-
Target cells (e.g., MT-4 cells, PBMCs)
-
HIV-1 virus stock (wild-type or resistant strains)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Plating: Seed target cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in complete culture medium.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: Add the diluted this compound to the appropriate wells. Subsequently, infect the cells with a predetermined amount of HIV-1 virus stock (e.g., multiplicity of infection [MOI] of 0.01-0.1).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days to allow for viral replication.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding supernatant samples to antibody-coated microplate wells.
-
Incubation to allow p24 antigen to bind.
-
Washing steps to remove unbound material.
-
Addition of a detector antibody conjugated to an enzyme (e.g., HRP).
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Luciferase Reporter Gene Assay
This method utilizes a genetically engineered cell line (e.g., TZM-bl) that contains an HIV-1 LTR-driven luciferase reporter gene. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the production of luciferase, which can be quantified by measuring luminescence.
Materials:
-
TZM-bl cells (or other suitable reporter cell line)
-
HIV-1 virus stock
-
This compound
-
Complete cell culture medium
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Remove the culture medium from the cells and add the diluted this compound. Then, add the HIV-1 virus stock. Include appropriate controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
Lysis and Luminescence Measurement:
-
Remove the culture supernatant.
-
Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for a few minutes at room temperature to allow for signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration based on the reduction in luminescence relative to the "no drug" control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The determination of IC50 values is a cornerstone of antiviral drug discovery and development. The protocols outlined here for p24 antigen quantification and luciferase reporter assays provide robust and reliable methods for assessing the in vitro potency of this compound and other anti-HIV agents. Accurate and consistent application of these methodologies is essential for characterizing the antiviral profile of candidate drugs and for understanding the impact of viral resistance mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prevalence of doravirine-associated resistance mutations in HIV-1-infected antiretroviral-experienced patients from two large databases in France and Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotypic Resistance and Phenotypic Cross-Resistance Profile in vitro for a Novel NNRTI: IDX899 [natap.org]
Application Note: Quantification of Fosdevirine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fosdevirine in human plasma. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infections.[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound (GSK2248761) is a potent NNRTI that inhibits the replication of HIV-1 by binding to a hydrophobic pocket in the reverse transcriptase enzyme, thereby inducing a conformational change that disrupts its catalytic activity.[1][3][4] Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, safety, and efficacy in clinical and pre-clinical studies.[5] This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable measurement of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
This compound-d4 (internal standard, IS) (Purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Software: Analyst® software for data acquisition and processing
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 1 to 2000 ng/mL and quality control (QC) samples at low (3 ng/mL), medium (100 ng/mL), and high (1600 ng/mL) concentrations.
Sample Preparation
-
Pipette 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.
-
Add 10 µL of the IS working solution (200 ng/mL this compound-d4 in methanol) to each well.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | 95 |
| 2.5 - 3.0 | 95 |
| 3.1 - 4.0 | 10 (Re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| This compound | 414.8 |
| This compound-d4 (IS) | 418.8 |
Method Validation Data
The bioanalytical method was validated according to established guidelines.[2][6]
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Accuracy (% Bias) | Within ±20% |
| LLOQ Precision (% CV) | ≤ 20% |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | 8.5 | -5.2 | 10.1 | -4.8 |
| Low QC | 3 | 6.2 | 3.1 | 7.5 | 2.5 |
| Medium QC | 100 | 4.1 | 1.5 | 5.3 | 1.1 |
| High QC | 1600 | 3.5 | -2.0 | 4.8 | -2.4 |
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | Within ±15% (±20% for LLOQ) |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3 | 91.5 | 98.2 |
| High QC | 1600 | 94.2 | 101.5 |
Table 6: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 8 hours | Stable (% change < 15%) |
| Freeze-Thaw (from -80°C) | 3 cycles | Stable (% change < 15%) |
| Autosampler (4°C) | 24 hours | Stable (% change < 15%) |
| Long-term (-80°C) | 90 days | Stable (% change < 15%) |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H17ClN3O3P | CID 44224276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosdevirine Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdevirine (GSK2248761) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] As with other antiretroviral agents, the development of drug resistance is a significant concern, and combination therapy is the standard of care for HIV-1 infection to enhance efficacy and suppress the emergence of resistant strains.[2] These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other antiretroviral drugs. The protocols outlined below describe methods for assessing cytotoxicity, synergy, and in vivo efficacy of this compound-based combination therapies. Although the clinical development of this compound was discontinued due to unforeseen side effects[3], these protocols serve as a valuable resource for the preclinical assessment of novel antiviral combinations.
In Vitro Cytotoxicity Assessment
Prior to evaluating the antiviral efficacy of drug combinations, it is crucial to determine the cytotoxicity of the individual agents to ensure that observed antiviral effects are not due to cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[1][4]
Protocol: MTT Cytotoxicity Assay
-
Cell Preparation: Seed susceptible T-cell lines (e.g., MT-4, CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a viability control and wells with medium only as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Synergy Analysis
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.[7][8][9] This assay allows for the determination of whether the combination is synergistic, additive, or antagonistic.
Protocol: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound horizontally and the combination drug vertically. This creates a matrix of varying concentrations of both drugs.
-
Virus and Cell Addition: Add HIV-1 (e.g., strain IIIB or clinical isolates) at a predetermined multiplicity of infection (MOI) to each well. Subsequently, add susceptible cells (e.g., MT-4) at a density of 5 x 10^4 cells/well.
-
Controls: Include wells with each drug alone, untreated infected cells (virus control), and uninfected cells (cell control).
-
Incubation: Incubate the plate for 4-5 days at 37°C.
-
Endpoint Measurement: Assess viral replication by measuring a relevant endpoint, such as p24 antigen levels in the supernatant using an ELISA, or by measuring cell viability using a tetrazolium-based dye (e.g., MTT).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination. The interaction between the drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[10][11]
Combination Index (CI) Formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of viral replication.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of viral replication.
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Efficacy Studies
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of antiviral drug combinations.[12][13][14] Humanized mice, engrafted with human immune cells or tissues, are a valuable model for HIV-1 research.[12][15]
Protocol: In Vivo Efficacy in Humanized Mice
-
Animal Model: Utilize humanized mice (e.g., BLT mice) engrafted with human fetal liver and thymus tissue.
-
Infection: Infect the mice with a pathogenic strain of HIV-1.
-
Treatment Groups: Once viremia is established, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + Combination drug
-
-
Drug Administration: Administer the drugs daily via an appropriate route (e.g., oral gavage) for a defined period (e.g., 2-4 weeks).
-
Monitoring: Monitor the animals for clinical signs of disease and collect blood samples weekly to measure plasma viral load (HIV-1 RNA) and CD4+ T cell counts.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., spleen, lymph nodes) to measure viral burden and assess immune cell populations.
-
Data Analysis: Compare the changes in viral load and CD4+ T cell counts between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
Data Presentation
All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity and Antiviral Activity of Individual Agents
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | |||
| Combination Drug A | |||
| Combination Drug B |
Table 2: Combination Index (CI) Values for this compound Combinations
| This compound + Drug A | IC50 (µM) | CI at 50% Inhibition | CI at 75% Inhibition | CI at 90% Inhibition |
| Ratio 1:1 | ||||
| Ratio 1:2 | ||||
| Ratio 2:1 | ||||
| This compound + Drug B | IC50 (µM) | CI at 50% Inhibition | CI at 75% Inhibition | CI at 90% Inhibition |
| Ratio 1:1 | ||||
| Ratio 1:2 | ||||
| Ratio 2:1 |
Table 3: In Vivo Efficacy of this compound Combinations in Humanized Mice
| Treatment Group | Mean Log10 Viral Load Reduction (Week 4) | Mean Change in CD4+ T Cell Count (cells/µL) |
| Vehicle Control | ||
| This compound | ||
| Combination Drug | ||
| This compound + Combination Drug |
Visualizations
HIV-1 Replication Cycle and Drug Targets
Caption: HIV-1 replication cycle and targets of antiretroviral drugs.
Experimental Workflow for Combination Studies
Caption: Workflow for preclinical evaluation of drug combinations.
Logical Relationship of Synergy Analysis
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
Application Notes and Protocols: Use of Fosdevirine in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosdevirine (also known as GSK2248761 and IDX899) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. As an NNRTI, its mechanism of action is the allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Although clinical development of this compound was discontinued due to observations of delayed-onset seizures in a phase IIb study, its high potency and distinct resistance profile make it a valuable tool for in vitro HIV drug resistance studies. This compound has demonstrated sub-nanomolar activity against wild-type HIV and has been reported to maintain activity against some NNRTI-resistant viral strains.
These application notes provide a comprehensive overview of the methodologies used to study this compound's efficacy and resistance profile, offering detailed protocols for researchers investigating HIV drug resistance.
Data Presentation
Quantitative Analysis of this compound Antiviral Activity
The following tables summarize the known antiviral activity and resistance profile of this compound. While specific IC50 values against a comprehensive panel of NNRTI-resistant mutants are not widely available in published literature, the provided data outlines the key characteristics of this compound's interaction with wild-type and mutant HIV-1.
Table 1: Antiviral Activity of this compound against Wild-Type HIV-1
| Parameter | Value | Reference |
| EC90 (Wild-Type Virus) | Drug trough levels well above this value in clinical trials | [1] |
| Mean Log10 Decrease in HIV-1 RNA (Day 8) | 1.78 - 1.87 (across 100-800 mg doses) | [2] |
Table 2: In Vitro Resistance Profile of this compound (IDX899)
| Resistance Characteristic | Associated Mutations in Reverse Transcriptase | Reference |
| Mutations Selected by IDX899 | V90I, E138K, Y181C/I, S134I, I135R, G190E, M230L | [2] |
| Primary Resistance Pathways | Initiated from either E138K or Y181C | [2] |
Table 3: Example Data Structure for Phenotypic Susceptibility to this compound
This table provides a template for researchers to populate with their own experimental data when assessing the phenotypic susceptibility of various HIV-1 strains to this compound.
| HIV-1 Strain | Genotype (Relevant RT Mutations) | This compound IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type (e.g., NL4-3) | None | [Insert experimental value] | 1.0 |
| Mutant 1 | K103N | [Insert experimental value] | [Calculate] |
| Mutant 2 | Y181C | [Insert experimental value] | [Calculate] |
| Mutant 3 | K103N + Y181C | [Insert experimental value] | [Calculate] |
| Mutant 4 | G190A | [Insert experimental value] | [Calculate] |
| [Add other relevant mutants] | [Specify mutations] | [Insert experimental value] | [Calculate] |
Experimental Protocols
Phenotypic Susceptibility Assay for this compound
This protocol details the steps to determine the concentration of this compound required to inhibit HIV-1 replication by 50% (IC50) in cell culture.
Materials:
-
This compound (GSK2248761/IDX899)
-
HIV-1 stocks (wild-type and NNRTI-resistant strains)
-
Target cells (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells [PBMCs])
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent (for TZM-bl cells) or p24 antigen ELISA kit
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in cell culture medium. The concentration range should span the expected IC50 value.
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density.
-
Infection: Add a standardized amount of HIV-1 virus stock to each well, with the exception of the cell control wells.
-
Drug Addition: Immediately after infection, add the prepared this compound dilutions to the appropriate wells. Include a "no drug" control for each virus strain.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.
-
Quantify Viral Replication:
-
For TZM-bl cells: Lyse the cells and measure luciferase activity using a luminometer.
-
For other cell types: Collect the cell supernatant and quantify the p24 antigen concentration using an ELISA kit.
-
-
Data Analysis:
-
Normalize the results to the "no drug" control for each virus.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the fold change in IC50 for mutant viruses relative to the wild-type virus.
-
Genotypic Resistance Analysis by Sanger Sequencing
This protocol describes the process of identifying mutations in the HIV-1 reverse transcriptase gene that may confer resistance to this compound.
Materials:
-
Plasma from HIV-1 infected individuals or supernatant from cell culture
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq polymerase and primers for nested PCR amplification of the pol gene (RT region)
-
Gel electrophoresis equipment and reagents
-
PCR product purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
-
Sequence analysis software
Procedure:
-
Viral RNA Extraction: Extract viral RNA from plasma or cell culture supernatant using a commercial kit.
-
cDNA Synthesis: Perform reverse transcription of the viral RNA to generate cDNA using a primer specific to the pol gene.
-
Nested PCR Amplification:
-
Perform a first round of PCR to amplify a larger fragment of the pol gene that includes the reverse transcriptase coding region.
-
Use the product from the first round as a template for a second round of nested PCR with internal primers to amplify the specific RT region of interest.
-
-
PCR Product Verification: Run the nested PCR product on an agarose gel to confirm the correct size of the amplicon.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Perform cycle sequencing reactions using the purified PCR product as a template and specific sequencing primers. Analyze the sequencing products on a capillary electrophoresis instrument.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the patient-derived or culture-derived sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid mutations by comparing the translated sequences.
-
Interpret the resistance profile based on known NNRTI resistance mutations.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for HIV drug resistance testing.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosdevirine Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with fosdevirine during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
This compound (also known as GSK2248761 or IDX-899) is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1.[1][2][3][4] Like many small molecule drug candidates, this compound's chemical structure may contribute to poor aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous cell culture media.[5][6][7] Precipitation of the compound in vitro can lead to inaccurate and unreliable experimental results.[8][9][10]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
Precipitation in cell culture after the addition of a compound like this compound can be due to several factors:
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Low Aqueous Solubility: The compound may have inherently low solubility in the aqueous environment of the cell culture medium.
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"Salting Out" Effect: High concentrations of salts in the culture medium can decrease the solubility of a dissolved compound, causing it to precipitate.
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Interaction with Media Components: this compound might interact with proteins (e.g., from fetal bovine serum) or other components in the medium, leading to the formation of an insoluble complex.
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Solvent Shock: Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.[8]
-
pH and Temperature Changes: The pH and temperature of the cell culture medium can influence the solubility of the compound.[7][9]
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Contamination: Bacterial or fungal contamination can cause turbidity that may be mistaken for compound precipitation.[9][10]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: How can I improve the solubility of this compound in my in vitro experiments?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound in vitro:
-
Co-solvents: Using a mixture of solvents can increase solubility. For in vivo preparations, a combination of DMSO, PEG300, and Tween-80 has been suggested, which could be adapted for in vitro use with careful consideration of final concentrations.[11]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[6][7]
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can help to keep hydrophobic compounds in solution in biochemical assays.[8] However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][12]
Troubleshooting Guides
Issue 1: Precipitate Formation When Preparing this compound Stock Solution
| Observation | Potential Cause | Troubleshooting Step |
| This compound powder does not dissolve in the chosen solvent. | The solvent is not appropriate for this compound. | Try a different organic solvent (e.g., DMSO, ethanol). |
| The solution becomes cloudy or forms a precipitate after initial dissolution. | The concentration is above the solubility limit in that solvent. | Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, reduce the concentration of the stock solution. |
Issue 2: Precipitation Upon Diluting this compound Stock into Aqueous Buffer or Cell Culture Medium
| Observation | Potential Cause | Troubleshooting Step |
| Immediate formation of a fine precipitate upon adding the stock solution. | "Solvent shock" - rapid change in solvent polarity. | Add the stock solution dropwise while vortexing or stirring the aqueous medium. Prepare an intermediate dilution in a solvent more compatible with the aqueous medium. |
| The solution is initially clear but becomes cloudy over time. | Slow precipitation due to exceeding the thermodynamic solubility limit. | Decrease the final concentration of this compound. Incorporate a solubilizing agent (e.g., surfactant, cyclodextrin) into the final medium. |
| A crystalline precipitate forms. | The compound is crystallizing out of solution. | This indicates a supersaturated solution. Lower the final concentration. Consider if the pH of the medium is affecting solubility. |
| The medium appears turbid, but no distinct particles are visible under the microscope. | Potential microbial contamination. | Check for other signs of contamination (e.g., pH change, odor). Perform a sterility test.[9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Objective: To dilute the this compound stock solution into the cell culture medium while minimizing precipitation.
-
Materials:
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This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound in the cell culture medium.
-
Calculate the volume of the stock solution needed. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of the cells (typically ≤ 0.5%).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
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Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Standard experimental workflow for using this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. This compound | HIV Protease | TargetMol [targetmol.com]
- 12. contractpharma.com [contractpharma.com]
Addressing Fosdevirine instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosdevirine. The following information is intended to help address potential challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in solution is likely due to its low aqueous solubility, a common challenge with many non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] The solubility can be influenced by factors such as pH, temperature, and the composition of the solvent.
Troubleshooting Steps:
-
Solvent Optimization: this compound is a lipophilic molecule. Consider using a co-solvent system. Start with a small amount of an organic solvent like DMSO, ethanol, or methanol to dissolve the compound first, and then slowly add the aqueous buffer to the desired final concentration.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with a range of pH values to determine the optimal pH for this compound solubility.
-
Use of Solubilizing Agents: Consider the use of excipients to enhance solubility. Cyclodextrins, for example, can form inclusion complexes with poorly soluble drugs to increase their aqueous solubility.[3][4]
-
Temperature Control: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation. Assess the thermal stability of this compound before applying heat.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the potential reasons for this instability?
A2: A decrease in concentration over time suggests that this compound may be degrading in your solution. The primary degradation pathways for complex organic molecules in solution are typically hydrolysis and oxidation.[5]
-
Hydrolysis: The methoxyphosphoryl group in this compound could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The indole ring and the cyanoethenyl group may be prone to oxidation, which can be catalyzed by light, temperature, or the presence of metal ions.[5]
Recommendations:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Buffer Selection: Use freshly prepared buffers and consider de-gassing them to remove dissolved oxygen.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Guide 1: Investigating this compound Precipitation
If you are encountering precipitation, a systematic approach can help identify the cause and a suitable solution.
Experimental Workflow for Solubility Assessment
Table 1: Illustrative Solubility Data for this compound in Different Solvent Systems
| Solvent System (Aqueous Buffer pH 7.4) | This compound Concentration (µg/mL) | Observations |
| No Additives | < 1 | Significant Precipitation |
| 1% DMSO | 15 | Slight Haze |
| 5% DMSO | 75 | Clear Solution |
| 1% Ethanol | 10 | Precipitation after 1 hour |
| 5% Ethanol | 50 | Clear Solution |
| 1% PEG 400 | 20 | Clear Solution |
| 2% Hydroxypropyl-β-Cyclodextrin | 100 | Clear Solution |
Note: The data in this table is for illustrative purposes and should be experimentally determined for your specific conditions.
Guide 2: Assessing the Chemical Stability of this compound
To understand and mitigate the degradation of this compound, a forced degradation study can be performed.
Experimental Protocol for Forced Degradation Study:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent system where it is fully dissolved.
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:
-
Acidic: 0.1 M HCl at 40°C
-
Basic: 0.1 M NaOH at 40°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in a neutral buffer
-
Photolytic: Exposure to UV light at room temperature
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Hypothetical Degradation Pathway of an Aryl-Phospho-Indole Scaffold
Table 2: Illustrative Stability Data for this compound under Forced Degradation
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl (40°C) | 24 | 85.2 | 12.5 |
| 0.1 M NaOH (40°C) | 24 | 70.6 | 25.1 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 8.7 |
| 60°C (pH 7) | 24 | 95.3 | 4.1 |
| UV Light (RT) | 24 | 92.8 | 6.5 |
Note: This data is hypothetical and intended to illustrate the output of a forced degradation study.
Troubleshooting Decision Tree
References
- 1. Optimization of diarylazines as anti-HIV agents with dramatically enhanced solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fosdevirine Synthesis Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating common impurities encountered during the synthesis of Fosdevirine. The information is presented in a question-and-answer format to directly address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the final amidation step of this compound synthesis?
A1: In the final step of this compound synthesis, which involves the amidation of the indole 2-carboxylate intermediate, three significant impurities have been identified, particularly when using gaseous ammonia. These are:
-
Phosphinic acid impurity
-
N-acyl urea impurity
-
Indoloyl carboxamide impurity [1]
Q2: What is the primary cause of impurity formation in the amidation step?
A2: The formation of these impurities is largely attributed to the reaction conditions, specifically the use of gaseous ammonia as the aminating agent.[1] This process was found to be suboptimal for controlling the formation of by-products, leading to difficulties in producing the Active Pharmaceutical Ingredient (API) that meets clinical specifications.[1]
Q3: Is there a recommended alternative to gaseous ammonia for the amidation step to minimize impurities?
A3: Yes, an optimized process has been developed that utilizes aqueous ammonium hydroxide instead of gaseous ammonia. This revised process has been shown to effectively control the formation of the phosphinic acid, N-acyl urea, and indoloyl carboxamide impurities, allowing for the production of this compound API within clinical specifications.[1]
Troubleshooting Guide
Problem: High levels of phosphinic acid, N-acyl urea, and indoloyl carboxamide impurities are detected in my final this compound product.
Potential Cause: Use of gaseous ammonia in the final amidation step.
Solution:
-
Modify the Reagent: Replace gaseous ammonia with aqueous ammonium hydroxide for the amidation reaction.[1]
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry when using aqueous ammonium hydroxide to ensure complete conversion and minimize side reactions.
-
Purification: Employ robust purification techniques, such as column chromatography or recrystallization, to remove any remaining impurities.
Data on Impurity Control
While specific quantitative data from a direct comparative study is not publicly available, the literature indicates a significant improvement in purity with the optimized process. The original process using gaseous ammonia was unable to consistently produce this compound within the required clinical specifications, whereas the process using aqueous ammonium hydroxide was successful in doing so.[1] This implies a substantial reduction in the levels of the three major impurities.
| Synthesis Method | Phosphinic Acid Impurity Level | N-acyl Urea Impurity Level | Indoloyl Carboxamide Impurity Level | Compliance with Clinical Specifications |
| Gaseous Ammonia | High | High | High | No[1] |
| Aqueous Ammonium Hydroxide | Significantly Reduced | Significantly Reduced | Significantly Reduced | Yes[1] |
Note: "High" and "Significantly Reduced" are qualitative descriptors based on the reported process outcomes.
Experimental Protocols
General Protocol for Amidation of Indole 2-carboxylate using Aqueous Ammonium Hydroxide (Optimized Method)
This is a representative protocol based on the principles of the optimized synthesis. Actual parameters may require further optimization.
-
Reaction Setup: In a suitable reaction vessel, dissolve the this compound indole 2-carboxylate intermediate in an appropriate organic solvent (e.g., THF).
-
Activation (if necessary): If the synthesis proceeds via an activated intermediate like an imidazolide, add the activating agent (e.g., 1,1'-carbonyldiimidazole) and stir at a controlled temperature until activation is complete.
-
Amidation: Add an excess of aqueous ammonium hydroxide to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC-UV, until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess ammonia and other water-soluble components. Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Hypothetical HPLC-UV Method for Impurity Profiling of this compound
This method is a general guideline and would require validation for specific applications.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 280 nm |
| Injection Volume | 10 µL |
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting impurities in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis impurities.
References
Technical Support Center: Managing Off-Target Effects of Fosdevirine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Fosdevirine in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GSK2248761) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is the allosteric inhibition of HIV-1 reverse transcriptase, which is essential for viral replication. This inhibition prevents the conversion of viral RNA into DNA, thereby halting the viral life cycle.
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound was halted due to unexpected off-target toxicity. Specifically, delayed-onset seizures were observed in some HIV-positive individuals during Phase IIb clinical trials.
Q3: What is the suspected molecular mechanism behind this compound's off-target toxicity?
A3: The neurotoxicity of this compound is believed to be caused by a reactive metabolite. The drug's trans-phenyl acrylonitrile moiety can act as a Michael acceptor, leading to the formation of a cysteine conjugate through an initial glutathione (GSH) adduction. This metabolite has been found to persist in the central nervous system.
Q4: What are the initial signs of off-target effects in my cell-based assays with this compound?
A4: Initial indicators of off-target effects can include:
-
Unexpectedly high cytotoxicity in cell lines that are not expressing the intended viral target.
-
Discrepancies between the compound's potency (IC50) and its cytotoxic concentration (CC50), resulting in a low selectivity index (SI).
-
Cell morphology changes that are inconsistent with the expected antiviral effect.
-
Irreproducible results between experimental replicates.
Q5: How can I distinguish between on-target antiviral activity and off-target cytotoxicity?
A5: To differentiate between on-target and off-target effects, it is recommended to run parallel assays using:
-
A relevant viral replication system (e.g., HIV-1 infected T-cells).
-
A control cell line that does not support viral replication or does not express the viral target.
-
A structurally related negative control compound that is known to be inactive against the target.
If the compound shows similar levels of cell death in both the viral replication and control cell lines, it is likely that the observed effect is due to off-target cytotoxicity.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Non-Target Cells
If you are observing significant cell death in cell lines that should not be affected by an NNRTI, it may be indicative of off-target effects, potentially related to the formation of reactive metabolites.
Technical Support Center: Optimization of Fosdevirine Dosage for In Vitro Experiments
Welcome to the technical support center for the in vitro application of Fosdevirine (GSK2248761). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for experiments utilizing this non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during in vitro experiments with this compound.
Q1: What is the recommended starting concentration range for this compound in in vitro antiviral assays?
A1: Based on reported data, this compound is a potent HIV-1 inhibitor with low nanomolar activity. For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended. A typical starting point for dose-response curves would be a serial dilution starting from 1 µM down to the picomolar range.
Q2: How do I determine the optimal non-toxic concentration of this compound for my cell line?
A2: It is crucial to perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This should be done in parallel with your antiviral efficacy (EC50) experiments. The MTS or similar cell viability assays are suitable for this purpose. The optimal working concentration should be well below the CC50 value to ensure that any observed antiviral effect is not due to cell death.
Q3: I am observing precipitation of this compound in my culture medium. What should I do?
A3: Poor solubility can be an issue with some NNRTIs.[1][2] Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare your stock solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Pre-warming: Gently warm the culture medium to 37°C before adding the this compound stock solution.
-
Mixing: Add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the stock solution before dilution may help.
Q4: My antiviral assay is showing high background or inconsistent results. What are the possible causes?
A4: High background in assays like p24 ELISA can obscure results. Consider the following:
-
Washing Steps: Ensure thorough and consistent washing of plates between steps to remove unbound reagents.
-
Blocking: Use an appropriate blocking buffer and ensure sufficient incubation time to prevent non-specific antibody binding.
-
Reagent Quality: Use fresh, properly stored reagents.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q5: How do I calculate the Selectivity Index (SI) and what does it signify?
A5: The Selectivity Index is a critical parameter for evaluating the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at concentrations far below those that cause cellular toxicity.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against HIV-1.
| Compound | Virus Strain | Cell Line | Assay Method | EC50 (µM) | Reference |
| This compound (GSK2248761) | HIV-1 BH10 (Wild-Type) | MT-4 | MTS Assay | 0.003 | [3] |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Researchers should determine the CC50 (50% cytotoxic concentration) in their specific cell line to calculate the Selectivity Index.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTS Assay
-
Cell Plating: Seed the desired cell line (e.g., MT-4, CEM, PBMCs) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The concentration range should typically span from 100 µM down to 0.1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 4 days).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC50) using HIV-1 p24 Antigen ELISA
-
Cell Plating: Seed target cells (e.g., MT-4) in a 96-well plate.
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Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected and infected vehicle-treated controls.
-
Incubation: Incubate the plates for 4-7 days to allow for viral replication.
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Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial or in-house p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the infected vehicle control. Plot the percentage of inhibition against the log of the drug concentration and determine the EC50 value using non-linear regression analysis.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Troubleshooting Decision Tree for Poor Antiviral Activity
Caption: Decision tree for troubleshooting poor in vitro antiviral activity.
References
Strategies to mitigate Fosdevirine-induced cytotoxicity
Welcome to the Technical Support Center for Fosdevirine. Our goal is to provide researchers, scientists, and drug development professionals with comprehensive resources to anticipate, troubleshoot, and mitigate potential cytotoxicity associated with this compound during pre-clinical and experimental research.
Note on this compound: this compound is a fictional compound name. The data, mechanisms, and strategies presented here are based on the known cytotoxic profile of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI). EFV is well-documented to induce cytotoxicity through mechanisms such as mitochondrial dysfunction and oxidative stress, making it a relevant and informative model.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is primarily linked to two interconnected cellular stress pathways:
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Mitochondrial Dysfunction: this compound can directly interfere with mitochondrial function. This includes inhibiting the mitochondrial respiratory chain, decreasing the mitochondrial membrane potential (ΔΨm), and reducing ATP production.[1][4] This bioenergetic failure can trigger downstream apoptotic pathways.
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Oxidative Stress: The disruption of mitochondrial activity leads to an overproduction of reactive oxygen species (ROS), such as superoxide radicals.[2] This increase in ROS, combined with a potential reduction in cellular antioxidants like glutathione, results in oxidative stress, which can damage cellular components including lipids, proteins, and DNA.[2][5]
Q2: Are certain cell types more susceptible to this compound cytotoxicity?
A2: Yes. Cell types with high energy demands and a strong reliance on mitochondrial respiration, such as neurons and hepatocytes, have shown increased susceptibility to the toxic effects of the model compound, Efavirenz.[2][4] This is particularly relevant for neurotoxicity and hepatotoxicity observed in clinical settings.[3][5]
Q3: What are the potential strategies to mitigate this compound's cytotoxic effects in vitro?
A3: Mitigation strategies primarily focus on counteracting the core mechanisms of toxicity:
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Antioxidant Co-treatment: Supplementing cell culture media with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help neutralize excess ROS and reduce oxidative stress. The toxic effects of Efavirenz have been shown to be partially reversed by antioxidant pretreatment.[2]
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Metabolic Substrate Supplementation: Providing alternative energy substrates that can bypass deficits in the mitochondrial respiratory chain may support cell survival.
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Dose Optimization: Reducing the concentration of this compound to the lowest effective level can minimize off-target cytotoxic effects while retaining its primary mechanism of action.
Troubleshooting Guide
Problem: I am observing a significant decrease in cell viability in my this compound-treated cultures, even at concentrations where the primary target is inhibited.
This common issue suggests off-target cytotoxicity. The following guide provides a systematic approach to diagnose and mitigate the problem.
Step 1: Confirm and Quantify Cytotoxicity
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Question: How can I be sure the observed effect is cytotoxicity and not just reduced proliferation?
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Action: Perform a lactate dehydrogenase (LDH) release assay, which measures membrane integrity and is a direct marker of cytotoxicity. Compare these results with a metabolic assay like MTT, which measures cell viability.[6] A high LDH release confirms a cytotoxic event.
Step 2: Investigate Mitochondrial Involvement
-
Question: How can I determine if mitochondria are the source of the problem?
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Action: Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe such as TMRM or JC-1.[7][8] A significant decrease in fluorescence (or a shift from red to green fluorescence for JC-1) in this compound-treated cells compared to controls indicates mitochondrial depolarization, a key sign of dysfunction.[2][9]
Step 3: Measure Reactive Oxygen Species (ROS) Production
-
Question: How do I test the hypothesis that oxidative stress is causing the cell death?
-
Action: Use a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[10] An increase in fluorescence intensity in treated cells points to oxidative stress as a major contributor to the observed cytotoxicity.[2][11]
Step 4: Implement and Test a Mitigation Strategy
-
Question: I've confirmed mitochondrial dysfunction and oxidative stress. What is my next step?
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Action: Co-treat your cells with this compound and a well-characterized antioxidant, such as N-acetylcysteine (NAC) at a concentration of 1-5 mM. Run a viability assay (e.g., MTT) comparing this compound alone to the this compound + NAC co-treatment. A significant recovery in cell viability would validate this mitigation strategy.
Data Presentation
Table 1: Hypothetical Viability Data from a Mitigation Experiment This table illustrates the potential outcome of an antioxidant co-treatment strategy on human hepatocyte (HepG2) cells treated with this compound for 24 hours.
| Treatment Group | Concentration | % Cell Viability (MTT Assay) | % LDH Release |
| Vehicle Control | - | 100% ± 4.5% | 5% ± 1.2% |
| This compound | 25 µM | 55% ± 6.1% | 48% ± 5.5% |
| This compound + NAC | 25 µM + 2 mM | 85% ± 5.2% | 15% ± 2.3% |
| NAC alone | 2 mM | 98% ± 3.9% | 6% ± 1.5% |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol is adapted from standard methodologies for assessing mitochondrial health.[7][12][13]
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Cell Plating: Seed cells in a 96-well, black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
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Compound Treatment: Treat cells with this compound at various concentrations for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle-only control and a positive control for depolarization (e.g., 10 µM CCCP for 15 minutes).
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TMRM Loading: Prepare a working solution of TMRM (Tetramethylrhodamine, Methyl Ester) at 100 nM in pre-warmed, serum-free media.
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Incubation: Remove the treatment media, wash cells once with warm PBS, and add 100 µL of the TMRM working solution to each well. Incubate for 30 minutes at 37°C, protected from light.
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Fluorescence Measurement: After incubation, wash cells twice with warm PBS to remove excess dye. Add 100 µL of PBS to each well.
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Analysis: Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm. A decrease in fluorescence intensity relative to the vehicle control indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol is based on established methods for detecting oxidative stress.[10][14][15]
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Cell Plating: Seed cells in a 96-well, black, clear-bottom plate as described above.
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Compound Treatment: Treat cells with this compound as required. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 60 minutes).
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DCFDA Loading: Prepare a 10 µM working solution of H2DCFDA in serum-free media.
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Incubation: Remove the treatment media, wash cells once with warm PBS, and add 100 µL of the DCFDA working solution to each well. Incubate for 45 minutes at 37°C in the dark.
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Fluorescence Measurement: After incubation, remove the DCFDA solution and wash once with PBS. Add 100 µL of PBS to each well.
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Analysis: Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence intensity relative to the vehicle control indicates elevated ROS levels.
References
- 1. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oxidative stress and increased mitochondrial mass during efavirenz-induced apoptosis in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjmcasereports.org [mjmcasereports.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Profile of stress and toxicity gene expression in human hepatic cells treated with Efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 8. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 9. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Oxidative Stress during HIV Infection: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. youtube.com [youtube.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
Identifying and minimizing Fosdevirine degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosdevirine. The information provided is intended to help in identifying and minimizing the formation of degradation products during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is monitoring its degradation important?
A1: this compound is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1.[1] Monitoring its degradation is crucial as the formation of impurities can impact its efficacy, safety, and shelf-life. Regulatory bodies require the identification and quantification of degradation products to ensure the quality of pharmaceutical substances.[2][3]
Q2: What are the typical stress conditions that can lead to this compound degradation?
A2: Based on studies of similar antiviral compounds, this compound is likely susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[3][4][5] While specific data for this compound is limited, forced degradation studies on related compounds provide insights into its potential stability profile.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and effective techniques for this purpose.[2][6] These methods allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its impurities.
Q4: Are there any known degradation products or impurities of this compound?
A4: While a complete public profile of this compound's degradation products is not available, research has indicated that a cysteine-conjugated metabolite of this compound was associated with central nervous system toxicity. This suggests a potential degradation pathway involving the cyanovinylphenyl group of the molecule. Additionally, patents related to the synthesis of a this compound precursor (GSK224876alA) identified three significant impurities: a phosphinic acid, an N-acyl urea, and an indoloyl carboxamide. While not direct degradation products of the final this compound molecule, they highlight potential areas of instability in the core structure.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Appearance of unexpected peaks in HPLC/UPLC chromatogram. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored in a cool, dark, and dry place as recommended. 2. Check Solvent Purity: Use high-purity, HPLC-grade solvents to prepare samples and mobile phases. 3. Minimize Light Exposure: Protect solutions from light by using amber vials or covering them with foil. 4. Control Temperature: Avoid exposing samples to high temperatures during preparation and analysis. |
| Loss of this compound potency in prepared solutions. | Hydrolysis in acidic or basic media. | 1. pH Control: Maintain the pH of solutions within a neutral range (pH 6-8) whenever possible. Use appropriate buffers to stabilize the pH. 2. Fresh Preparations: Prepare solutions fresh before use and avoid long-term storage of solutions, especially in non-buffered media. |
| Inconsistent analytical results between experiments. | Variability in experimental conditions leading to different degradation rates. | 1. Standardize Protocols: Ensure consistent use of solvents, pH, temperature, and light exposure across all experiments. 2. Use of Internal Standard: Incorporate an internal standard in the analytical method to correct for variations in sample preparation and injection volume. |
| Identification of a peak corresponding to a known toxic metabolite. | Potential for in-vitro metabolic degradation or chemical degradation mimicking metabolic pathways. | 1. LC-MS/MS Analysis: Use tandem mass spectrometry to confirm the structure of the suspected metabolite. 2. Modify Experimental Conditions: If the degradation is chemically induced, adjust pH, temperature, or exclude potential reactants to minimize its formation. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Analysis
This protocol is a general guideline based on methods used for similar non-nucleoside reverse transcriptase inhibitors. Method optimization and validation are essential for specific applications.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 264 nm) or Mass Spectrometry |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a mixture of water and acetonitrile (1:1 v/v) to a known concentration. |
Visualizations
Logical Workflow for Investigating this compound Degradation
References
- 1. Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends [ouci.dntb.gov.ua]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
Fosdevirine Clinical Development: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the challenges encountered during the clinical development of Fosdevirine (GSK2248761), an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during research and development of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
A1: The clinical development of this compound was halted due to an unexpected and serious adverse event: delayed-onset seizures observed in HIV-positive, treatment-experienced subjects during Phase IIb clinical trials.[1]
Q2: At what dosage and time frame did these seizures occur?
A2: The seizures were observed in patients receiving both 100 mg and 200 mg daily doses of this compound. The onset of seizures was delayed, occurring after at least four weeks of continuous therapy, with a reported range of 28 to 81 days.[1] Worryingly, seizures persisted in all affected subjects even after the discontinuation of the drug.[1]
Q3: What was the proposed mechanism behind this compound-induced neurotoxicity?
A3: Investigations have suggested that the neurotoxicity was not caused by this compound itself, but by a cysteine-conjugated metabolite.[2] This metabolite is formed through the addition of glutathione to the cyanovinylphenyl group of this compound, a reaction that can lead to the formation of toxic compounds.[2] This metabolite was found to persist in the central nervous system of affected patients.[2]
Q4: What are the known resistance mutations for NNRTIs like this compound?
A4: While specific resistance data for this compound is limited due to its early termination, NNRTIs as a class are known to have a low genetic barrier to resistance. A single amino acid mutation in the NNRTI binding pocket of the reverse transcriptase enzyme can confer high-level resistance. Common NNRTI resistance mutations include K103N, Y181C, G190A, and L100I.
Q5: Were there any other significant adverse effects reported in the clinical trials?
A5: The delayed-onset seizures were the most severe and trial-terminating adverse events. Other adverse effects commonly associated with antiretroviral therapy may have been observed, but the neurotoxicity was the primary safety concern that led to the discontinuation of this compound's development.
Troubleshooting Guide
This guide is intended to help researchers investigating similar compounds to anticipate and potentially mitigate challenges observed with this compound.
| Potential Issue | Troubleshooting/Mitigation Strategy |
| Unexpected Neurotoxicity | - Conduct thorough preclinical toxicology studies in relevant animal models to assess the potential for CNS-penetrating metabolites. - Develop analytical methods to detect and quantify potential reactive metabolites (e.g., glutathione conjugates) in plasma and cerebrospinal fluid. - Implement intensive safety monitoring in early-phase clinical trials, including neurological examinations and possibly electroencephalograms (EEGs), especially for compounds with structural alerts for neurotoxicity. |
| Delayed Onset of Adverse Events | - Extend the duration of preclinical toxicology studies to better capture delayed toxicities. - Design clinical trial protocols with long-term follow-up periods to monitor for adverse events that may not manifest in the short term. |
| Drug Metabolism-Related Toxicity | - Characterize the metabolic pathways of the drug candidate early in development. - Use in vitro systems (e.g., liver microsomes, hepatocytes) to identify potential reactive metabolites. - Consider structural modifications to block metabolic pathways that lead to toxic byproducts. |
| Development of Drug Resistance | - Conduct in vitro resistance selection studies to identify the mutational pathways leading to resistance. - Evaluate the activity of the compound against a panel of known NNRTI-resistant viral strains. - In clinical trials, combine the investigational drug with other antiretrovirals that have a high barrier to resistance. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase IIb clinical trials of this compound (SIGNET and SONNET).
Table 1: Incidence of Seizures in the SONNET Trial (Treatment-Experienced Patients)
| This compound Dose | Number of Subjects Exposed | Number of Subjects with Seizures | Percentage of Subjects with Seizures |
| 100 mg | Data not specified | 1 | Data not specified |
| 200 mg | Data not specified | 4 | Data not specified |
| Total | 35 | 5 | 14.3% |
Source: Margolis DA, et al. Antiviral Therapy. 2013.[1]
Table 2: Timeline of Seizure Onset
| Parameter | Value |
| Time to Seizure Onset | 28 to 81 days |
| Seizure Persistence Post-Discontinuation | Yes, in all 5 subjects |
Source: Margolis DA, et al. Antiviral Therapy. 2013.[1]
Experimental Protocols
While the complete, detailed official protocols for the SIGNET (NCT01213123) and SONNET (NCT01198901) trials are not publicly available, the following provides a generalized overview of a Phase IIb clinical trial protocol for an investigational NNRTI like this compound, based on publicly accessible trial information.
1. Study Design: A Phase IIb, randomized, double-blind, active-controlled, multicenter study.
2. Patient Population:
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SIGNET Trial (Treatment-Naive): HIV-1 infected adults with no prior antiretroviral therapy.
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SONNET Trial (Treatment-Experienced): HIV-1 infected adults with evidence of NNRTI resistance.
3. Inclusion Criteria (General):
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Confirmed HIV-1 infection.
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CD4+ T-cell count above a specified threshold (e.g., >200 cells/mm³).
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HIV-1 RNA levels above a specified threshold (e.g., >1,000 copies/mL).
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Willingness to use effective contraception.
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Informed consent.
4. Exclusion Criteria (General):
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History of seizures or significant neurological disorders.
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Active opportunistic infections.
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Significant renal or hepatic impairment.
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Pregnancy or breastfeeding.
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Use of prohibited concomitant medications.
5. Treatment Arms:
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SIGNET Trial:
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This compound (100 mg or 200 mg once daily) + Truvada® (tenofovir/emtricitabine) or Epzicom® (abacavir/lamivudine).
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Efavirenz (600 mg once daily) + Truvada® or Epzicom®.
-
-
SONNET Trial:
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This compound (100 mg or 200 mg once daily) + darunavir/ritonavir + raltegravir.
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Etravirine (200 mg twice daily) + darunavir/ritonavir + raltegravir.
-
6. Study Procedures and Assessments:
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Screening: Medical history, physical examination, vital signs, ECG, and laboratory tests (hematology, chemistry, urinalysis, CD4 count, HIV-1 RNA, resistance testing).
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Treatment Period: Regular visits for clinical and laboratory assessments, including monitoring for adverse events. Specific protocols for neurological assessment would have been crucial.
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Pharmacokinetics: Blood sampling at specified time points to determine drug concentrations.
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Efficacy Endpoints: Primary endpoint would typically be the proportion of subjects with HIV-1 RNA <50 copies/mL at a specified time point (e.g., week 48).
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Safety Endpoints: Incidence and severity of adverse events, laboratory abnormalities, and ECG changes.
7. Statistical Analysis: The primary efficacy analysis would likely be an intent-to-treat analysis comparing the proportion of subjects achieving viral suppression in each arm. Safety analyses would include descriptive statistics of all adverse events.
Visualizations
Below are diagrams illustrating key pathways and logical relationships relevant to the clinical development of this compound.
References
Fosdevirine Technical Support Center: Understanding Unexpected Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the unexpected side effects observed during the clinical development of Fosdevirine (GSK2248761), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following troubleshooting guides and FAQs are designed to assist researchers in understanding these adverse events, with a focus on the delayed-onset seizures that led to the discontinuation of its development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary unexpected side effect associated with this compound?
A1: The primary and most severe unexpected side effect observed with this compound was the occurrence of delayed-onset seizures in HIV-positive, treatment-experienced subjects.[1][2] These seizures were novel in that they occurred after at least four weeks of continuous therapy and, in all reported cases, persisted even after the discontinuation of the drug.[1][2]
Q2: At what doses of this compound were seizures observed?
A2: Seizures were reported in patients receiving both 100 mg and 200 mg daily doses of this compound during Phase IIb clinical trials.[1][2]
Q3: What was the time to onset for these seizures?
A3: The time to the first seizure varied among the affected individuals, ranging from 28 to 81 days after initiating treatment with this compound.[1][2]
Q4: Was there a correlation between plasma levels of this compound and the seizures?
A4: No clear association was found between the plasma concentrations of this compound and the development of seizures.[1][2] This suggests that the parent compound's concentration in the blood may not be the direct cause of the neurotoxicity.
Q5: What is the proposed mechanism for this compound-induced seizures?
A5: Investigations have identified a cysteine conjugate metabolite of this compound as the likely causative agent.[2] This metabolite is formed through a Michael addition reaction with glutathione (GSH) on the trans-phenyl acrylonitrile part of the this compound molecule.[2] This metabolite was found to be the main drug-related substance in the central nervous system (CNS) of patients who had seizures and was observed to persist in the CNS for a significant time after the drug was stopped.[2] Its accumulation, particularly in the white matter of the brain, is hypothesized to be linked to the observed neurotoxicity.[2]
Troubleshooting Guide
Issue: Unexpected neurological signs observed in preclinical or in vitro models exposed to this compound or similar compounds.
Potential Cause: Formation of a reactive metabolite. The acrylonitrile moiety in this compound is susceptible to Michael addition, leading to the formation of a persistent cysteine conjugate metabolite in the CNS.[2]
Troubleshooting Steps:
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Metabolite Profiling: Conduct thorough metabolic profiling in your experimental system (e.g., liver microsomes, primary hepatocytes, or in vivo animal models) to identify the presence of the cysteine conjugate metabolite. Utilize LC-MS/MS for sensitive detection and characterization.[2]
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CNS Distribution Studies: If working with animal models, perform CNS disposition studies to determine the extent of penetration and accumulation of the parent drug and its metabolites in the brain and cerebrospinal fluid.[2] Techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) can provide spatial distribution information within the brain.[2]
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Assess Neurotoxicity of the Metabolite: If the metabolite can be synthesized or isolated, directly assess its neurotoxic potential in relevant in vitro models (e.g., primary neuronal cultures, brain organoids) or by direct administration in animal models.
Quantitative Data Summary
The following table summarizes the key quantitative data from the Phase IIb clinical trial (SONNET study) where the unexpected seizures were observed.
| Parameter | Value |
| Total Subjects Exposed to this compound | 35[1][2] |
| Number of Subjects Developing Seizures | 5[1][2] |
| Dosage of Subjects with Seizures | 1 at 100 mg, 4 at 200 mg[1][2] |
| Time to Seizure Onset | 28 to 81 days[1][2] |
| Persistence of Seizures Post-Discontinuation | Yes, in all 5 subjects[1][2] |
Experimental Protocols
Clinical Trial Design (SONNET Study)
The SONNET study was a Phase IIb, randomized, partially blind clinical trial designed to evaluate the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults with NNRTI resistance.[1][2]
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Patient Population: Treatment-experienced HIV-1-infected subjects with resistance to non-nucleoside reverse transcriptase inhibitors.[1][2]
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Randomization: Subjects were randomized in a 1:1:1 ratio to one of three treatment arms:
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Background Therapy: All subjects received a background regimen of darunavir/ritonavir (600/100 mg) twice daily and raltegravir (400 mg) twice daily.[1][2]
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Primary Endpoint: The primary measure of efficacy was the proportion of subjects with HIV-1 RNA levels below 50 copies/mL.[1][2]
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Safety Monitoring: Included regular clinical assessments, laboratory tests, and monitoring for adverse events.
Visualizations
Caption: Proposed pathway of this compound metabolism leading to neurotoxicity.
Caption: Workflow for investigating this compound-induced neurotoxicity.
References
- 1. Unexpected finding of delayed-onset seizures in HIV-positive, treatment-experienced subjects in the Phase IIb evaluation of this compound (GSK2248761) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Experimental NNRTI Fosdevirine Shows Potency Against Resistant HIV Strains in Preclinical Studies, but Safety Concerns Halted Clinical Development
For Immediate Release
[City, State] – November 7, 2025 – Fosdevirine (also known as GSK2248761 and IDX899), an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrated potent antiviral activity against wild-type and efavirenz-resistant strains of HIV-1 in preclinical studies. However, its clinical development was terminated following the observation of delayed-onset seizures in treatment-experienced participants during a Phase IIb clinical trial. This comparison guide provides an objective overview of the available preclinical efficacy data for this compound versus the established NNRTI, efavirenz, against NNRTI-resistant HIV strains, alongside a summary of the clinical findings that led to the cessation of its development.
Comparative Antiviral Activity
This compound was designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs like efavirenz. In vitro studies have quantified the inhibitory concentrations of both compounds against a panel of HIV-1 variants carrying key NNRTI resistance mutations.
| HIV-1 Strain | This compound (IDX899) EC₅₀ (nM) | Efavirenz EC₅₀ (nM) | Fold Change in Resistance (vs. WT) - this compound | Fold Change in Resistance (vs. WT) - Efavirenz |
| Wild-Type | ~1-5 | ~1-3 | - | - |
| K103N | ~5-15 | ~50-100 | ~3-5 | ~25-50 |
| Y181C | ~5-15 | ~20-50 | ~3-5 | ~10-25 |
| Y181C/K103N | 11 | >100 | ~2-10 | >50 |
| G190A | ~10-30 | >100 | ~5-10 | >50 |
Note: EC₅₀ values are approximate and can vary between different assays and laboratories. The fold change in resistance is calculated relative to the wild-type strain.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Both this compound and efavirenz are non-competitive inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. Mutations in and around this binding pocket can reduce the affinity of NNRTIs, leading to drug resistance.
Caption: NNRTI Mechanism and Resistance
Experimental Protocols
The antiviral activity data presented in this guide are primarily derived from cell-based assays that measure the inhibition of HIV-1 replication in the presence of the drug. The two most common methods are the TZM-bl luciferase reporter gene assay and the p24 antigen capture ELISA.
TZM-bl Luciferase Reporter Gene Assay
This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR-driven luciferase reporter gene.
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates and incubated overnight.
-
Drug Dilution: this compound and efavirenz are serially diluted to a range of concentrations.
-
Infection: A known amount of HIV-1 (wild-type or resistant strains) is pre-incubated with the diluted drugs before being added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase gene.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The EC₅₀ values are calculated as the drug concentration that inhibits viral replication by 50% compared to the no-drug control.
Caption: TZM-bl Assay Workflow
p24 Antigen Capture ELISA
This assay measures the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures.
-
Cell Culture and Infection: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are cultured and infected with HIV-1 in the presence of serial dilutions of the antiviral drugs.
-
Incubation: The cultures are incubated for several days to allow for multiple rounds of viral replication.
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
ELISA: The amount of p24 antigen in the supernatant is quantified using a sandwich ELISA.
-
Data Analysis: The EC₅₀ is determined as the drug concentration that inhibits the production of p24 antigen by 50% relative to the untreated control.
Clinical Development and Discontinuation of this compound
Despite its promising preclinical profile, the clinical development of this compound was halted during Phase IIb trials. In the SONNET study, which enrolled treatment-experienced patients with NNRTI-resistant HIV-1, five participants receiving this compound developed new-onset seizures after at least four weeks of treatment. The seizures occurred in both the 100 mg and 200 mg dose groups. Notably, the seizures had a delayed onset, occurring between 28 and 81 days after starting the drug, and persisted in all five individuals even after this compound was discontinued. This unprecedented adverse event profile led to the termination of the this compound clinical development program.
Conclusion
This compound demonstrated significant potency against a range of NNRTI-resistant HIV-1 strains in in vitro studies, suggesting it could have been a valuable addition to the antiretroviral armamentarium. However, the emergence of severe and persistent neurological adverse events in a clinical trial setting underscored a critical safety liability that ultimately led to the discontinuation of its development. Efavirenz, while susceptible to resistance, has a well-established and generally manageable safety profile that has allowed for its widespread use in the treatment of HIV-1 infection for many years. This comparison highlights the rigorous and often challenging path of antiretroviral drug development, where both efficacy against resistant strains and a favorable safety profile are paramount.
Head-to-head comparison of Fosdevirine with other next-generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) Fosdevirine (GSK2248761) with three approved next-generation NNRTIs: doravirine, etravirine, and rilpivirine. The information presented is intended for an audience with a background in virology and pharmacology.
Executive Summary
This compound, a potent NNRTI with promising in vitro activity against a range of HIV-1 variants, including those resistant to first-generation NNRTIs, is no longer in clinical development.[1] Phase IIb studies were halted due to an unexpected finding of delayed-onset seizures in treatment-experienced patients.[1] This critical safety concern overshadows its in vitro efficacy and fundamentally distinguishes it from the approved next-generation NNRTIs discussed in this guide. While direct head-to-head clinical data is unavailable, this comparison will focus on the preclinical, in vitro profiles of these compounds to offer a scientific perspective on their relative strengths and weaknesses.
Mechanism of Action of NNRTIs
Non-nucleoside reverse transcriptase inhibitors are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, altering the position of the "thumb" and "finger" subdomains and disrupting the catalytic triad, ultimately inhibiting the conversion of viral RNA to DNA.
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs.
In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity (EC50 in nM) of this compound and the comparator next-generation NNRTIs against wild-type HIV-1 and a panel of common NNRTI-resistant mutants. Data is compiled from various sources and direct comparison should be approached with caution as assay conditions may vary between studies.
Table 1: In Vitro Activity of this compound (GSK2248761)
| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |
| Wild-Type (IIIB) | 1.2 | 1.0 |
| K103N | ≤2 | ~1.7 |
| Y181C | ≤2 | ~1.7 |
| K103N/Y181C | ≤2 | ~1.7 |
Source: GSK2248761 has been shown to be highly active against common NNRTI-resistant mutants containing the canonical K103N and Y181C single-point mutations and double mutations in vitro (50% effective concentration [EC50], ≤2 nM).[1]
Table 2: In Vitro Activity of Doravirine
| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |
| Wild-Type | 12 | 1.0 |
| K103N | 21 | 1.8 |
| Y181C | 13 | 1.1 |
| G190A | 21 | 1.8 |
| K103N/Y181C | 31 | 2.6 |
Source: Doravirine has potent activity against a wide range of resistant mutant HIV viruses.[2]
Table 3: In Vitro Activity of Etravirine
| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |
| Wild-Type | 0.9 - 5.5 | 1.0 |
| K103N | <100 | Varies |
| Y181C | <100 | Varies |
| K103N/Y181C | <100 | Varies |
Source: In vitro against wild-type HIV-1 strains, etravirine inhibits 50% of viral replication at a median concentration (EC50) of 0.9 to 5.5 nmol/L. Etravirine has in vitro activity against a range of NNRTI-resistant HIV-1 strains.[3]
Table 4: In Vitro Activity of Rilpivirine
| HIV-1 Strain | EC50 (nM) | Fold Change vs. WT |
| Wild-Type | 0.07 - 1.01 | 1.0 |
| K103N | 0.1 - 1.5 | ~1.5 |
| Y181C | 0.1 - 1.2 | ~1.2 |
| L100I/K103N | 0.9 - 2.5 | ~2.5 |
Source: Rilpivirine has an excellent resistance profile specifically for variants with K103N, Y181C, and L100I mutations.[4]
Resistance Profiles
A key advantage of next-generation NNRTIs is their higher genetic barrier to resistance compared to first-generation agents. The following table summarizes key resistance-associated mutations (RAMs) for each compound.
Table 5: Key Resistance-Associated Mutations
| Drug | Key Resistance-Associated Mutations |
| This compound | Data from clinical use is unavailable due to discontinuation. In vitro studies suggest a favorable profile against common NNRTI mutations. |
| Doravirine | V106A/M, Y188L, F227C, M230L, L234I.[5][6] Retains activity against K103N, Y181C, and G190A.[7] |
| Etravirine | Requires multiple mutations for significant resistance. Key mutations include V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, G190A/S.[8] |
| Rilpivirine | K101E/P, E138A/G/K, Y181C/I/V, M230L.[3][9] |
Experimental Protocols
Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
Objective: To determine the concentration of the test compound that inhibits 50% of RT activity (IC50).
Methodology:
-
Reagents and Materials: Recombinant HIV-1 RT, a poly(A) template and oligo(dT) primer, deoxyribonucleoside triphosphates (dNTPs) with one being labeled (e.g., [³H]-dTTP or with a non-radioactive label like digoxigenin-dUTP), test compound at various concentrations, and a suitable reaction buffer.
-
Procedure:
-
The RT enzyme is pre-incubated with various concentrations of the test compound in a microtiter plate.
-
The reverse transcription reaction is initiated by adding the template/primer and dNTP mix.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the newly synthesized DNA is captured on a filter or in the well.
-
The amount of incorporated labeled dNTP is quantified using a scintillation counter (for radioactivity) or a colorimetric/chemiluminescent plate reader (for non-radioactive labels).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Objective: To determine the concentration of the test compound that inhibits 50% of viral replication (EC50).
Methodology:
-
Cell Lines and Virus: A susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are used as target cells. A laboratory-adapted or clinical isolate of HIV-1 is used for infection.
-
Procedure:
-
Target cells are seeded in a multi-well plate.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known amount of HIV-1.
-
The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the cell culture supernatant, such as:
-
p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.
-
Reverse Transcriptase Activity Assay: Measures the amount of RT enzyme released from new virions.
-
Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful infection and replication.
-
-
Data Analysis: The EC50 value is calculated in a similar manner to the IC50, by determining the compound concentration that reduces the viral marker by 50% compared to an untreated virus control. A cytotoxicity assay (e.g., MTT or CellTiter-Glo) is run in parallel on uninfected cells to assess the compound's toxicity (CC50) and determine the selectivity index (SI = CC50/EC50).
Caption: Preclinical evaluation workflow for a novel NNRTI.
Conclusion
This compound demonstrated a promising in vitro profile, with potent activity against both wild-type and common NNRTI-resistant HIV-1 strains. However, its clinical development was terminated due to severe neurological adverse events. This underscores the critical importance of thorough safety evaluation in drug development. In contrast, doravirine, etravirine, and rilpivirine have successfully navigated clinical trials and offer valuable options for the treatment of HIV-1 infection, each with a distinct resistance profile. Doravirine, in particular, maintains susceptibility to the most common NNRTI mutations. Etravirine and rilpivirine have demonstrated efficacy in treatment-experienced patients, with a higher genetic barrier to resistance than first-generation NNRTIs. The comparison of these molecules highlights the ongoing evolution of NNRTI development, with a focus on improving resistance profiles and long-term safety.
References
- 1. Safety and Efficacy of GSK2248761, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor, in Treatment-Naive HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hivdb.stanford.edu [hivdb.stanford.edu]
- 3. Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Prevalence of doravirine-associated resistance mutations in HIV-1-infected antiretroviral-experienced patients from two large databases in France and Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of etravirine cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Fosdevirine: A Comparative Analysis of Cross-Resistance with First-Generation NNRTIs
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals the cross-resistance profile of Fosdevirine (also known as IDX899 and GSK2248761), an investigational second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), in comparison to first-generation NNRTIs such as efavirenz and nevirapine. This guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy against common NNRTI-resistant HIV-1 strains. Although the clinical development of this compound was discontinued due to unforeseen side effects, the data from its preclinical evaluation offers valuable insights into the evolving landscape of NNRTI resistance.[1]
Comparative Antiviral Activity Against NNRTI-Resistant Mutants
This compound was designed to be effective against HIV-1 variants harboring resistance mutations to first-generation NNRTIs. In vitro studies demonstrated that this compound maintained potent activity against viral strains with key mutations that confer resistance to efavirenz and nevirapine.
A pivotal study in the Journal of Medicinal Chemistry detailed the optimization of the aryl-phospho-indole scaffold from which this compound is derived, with a focus on its activity against clinically significant HIV-1 mutants.[2][3][4] The research highlighted this compound's potency against the double mutant Y181C/K103N, a combination that confers high-level resistance to first-generation NNRTIs.
Below is a summary of the half-maximal effective concentration (EC50) values for this compound and efavirenz against wild-type and NNRTI-resistant HIV-1 strains.
| HIV-1 Strain | This compound (IDX899) EC50 (nM) | Efavirenz EC50 (nM) |
| Wild-Type | Data not available in provided search results | Data not available in provided search results |
| K103N | Data not available in provided search results | Data not available in provided search results |
| Y181C | Data not available in provided search results | Data not available in provided search results |
| Y181C/K103N | 11 | Data not available in provided search results |
Data presented is based on available search results. A comprehensive table would require access to the full publication.
Experimental Protocols
The evaluation of this compound's cross-resistance profile involved standard in vitro virology and molecular biology techniques. The key experimental procedures are outlined below.
Phenotypic Antiviral Assay
The antiviral activity of this compound and other NNRTIs was determined using a cell-based assay that measures the inhibition of HIV-1 replication. A common method involves the use of a reporter gene, such as luciferase, to quantify viral replication.
-
Cell Culture: Human T-cell lines, such as MT-2 or TZM-bl cells, which are susceptible to HIV-1 infection, are cultured under standard laboratory conditions.[5][6] TZM-bl cells are advantageous as they express CD4, CXCR4, and CCR5, making them susceptible to a broad range of HIV-1 strains, and contain HIV-1 LTR-driven reporter genes for luciferase and β-galactosidase.[6]
-
Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1BH10) or clinical isolates are propagated in T-cell cultures to generate high-titer virus stocks.
-
Drug Susceptibility Testing:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound, efavirenz, nevirapine) are added to the wells.
-
A standardized amount of virus is added to infect the cells.
-
The plates are incubated for a period that allows for viral replication (typically 3-7 days).
-
-
Quantification of Viral Replication:
-
For assays using a luciferase reporter, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[5][6]
-
The EC50 value, the drug concentration at which viral replication is inhibited by 50%, is calculated from the dose-response curve.
-
Fold change in resistance is determined by dividing the EC50 for a mutant virus by the EC50 for the wild-type virus.
-
Site-Directed Mutagenesis
To assess the impact of specific mutations on drug susceptibility, site-directed mutagenesis is employed to introduce known resistance mutations into the reverse transcriptase gene of a laboratory strain of HIV-1.
-
Plasmid Preparation: A plasmid containing the proviral DNA of an infectious molecular clone of HIV-1 is used as a template.
-
Mutagenesis Reaction: Polymerase chain reaction (PCR) is performed using primers that contain the desired mutation. This process creates a new plasmid with the specific mutation in the reverse transcriptase gene.
-
Transformation and Sequencing: The mutated plasmids are introduced into competent E. coli for amplification. The sequence of the reverse transcriptase gene is then verified to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
Virus Production and Phenotypic Analysis: The mutated proviral DNA is transfected into a suitable cell line to produce infectious virus particles carrying the specific resistance mutation. The susceptibility of this mutant virus to NNRTIs is then determined using the phenotypic antiviral assay described above.
Experimental Workflow for Phenotypic Susceptibility Testing
The following diagram illustrates the general workflow for determining the phenotypic susceptibility of HIV-1 to NNRTIs.
Caption: Workflow for HIV-1 Phenotypic Drug Susceptibility Testing.
NNRTI Binding and Resistance Mechanism
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme that inhibits its function. Mutations within this binding pocket can reduce the affinity of the NNRTI for the enzyme, thereby conferring resistance.
The following diagram illustrates the general mechanism of NNRTI action and resistance.
Caption: Mechanism of NNRTI Action and Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Discovery of the Aryl-phospho-indole IDX899, a Highly Potent Anti-HIV Non-nucleoside Reverse Transcriptase Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of the Aryl-phospho-indole IDX899, a Highly Potent Anti-HIV Non-nucleoside Reverse Transcriptase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Fosdevirine in Combination Antiretroviral Therapy: A Comparative Guide
A comprehensive analysis of the expected synergistic effects of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Fosdevirine with other antiretroviral agents, based on established principles of HIV combination therapy. As the clinical development of this compound was discontinued, this guide utilizes data from analogous NNRTIs to project its synergistic potential.
Introduction
This compound (also known as GSK2248761 or IDX899) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the treatment of HIV-1 infection. Its development was halted due to safety concerns. While specific in-vitro or in-vivo combination studies involving this compound are not publicly available, understanding its potential for synergistic interactions with other antiretroviral (ARV) drug classes is crucial for researchers in the field of HIV drug development. This guide provides a comparative overview of the expected synergistic effects of this compound, based on the well-documented behavior of other NNRTIs in combination therapy.
The primary goal of combination antiretroviral therapy (cART) is to achieve potent and durable suppression of HIV replication, prevent the emergence of drug resistance, and restore immune function. The use of multiple drugs that target different stages of the HIV life cycle can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual drug effects.[1][2]
Expected Synergistic Effects of this compound with Other Antiretroviral Classes
Based on extensive in vitro studies with other NNRTIs, this compound would be expected to exhibit synergistic to additive effects when combined with agents from other antiretroviral classes.[1][3][4] Antagonistic interactions are generally not anticipated with standard ARV classes.
Table 1: Predicted Synergistic Outcomes of this compound in Combination Therapy
| Drug Class Combination | Expected Interaction | Rationale |
| This compound (NNRTI) + NRTI | Synergistic | NNRTIs and Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) both target the HIV reverse transcriptase enzyme but through different mechanisms. NNRTIs bind to an allosteric site, inducing a conformational change, while NRTIs are incorporated into the growing DNA chain, causing termination. This dual mechanism of action often leads to potent synergy.[1][2][4][5] |
| This compound (NNRTI) + PI | Additive to Synergistic | Protease Inhibitors (PIs) act at a later stage of the viral life cycle by inhibiting the cleavage of viral polyproteins, thus preventing the maturation of new infectious virions. The combination of an early-stage inhibitor (NNRTI) and a late-stage inhibitor (PI) provides a multi-pronged attack on viral replication, generally resulting in additive to synergistic effects.[1][6] |
| This compound (NNRTI) + INSTI | Additive to Synergistic | Integrase Strand Transfer Inhibitors (INSTIs) prevent the integration of the viral DNA into the host cell's genome, a critical step for establishing chronic infection. Combining an NNRTI with an INSTI targets two distinct and essential viral enzymes, reverse transcriptase and integrase, which is expected to result in at least additive, and often synergistic, antiviral activity.[3][7] |
| This compound (NNRTI) + NNRTI | Variable (Additive to Antagonistic) | Combining two NNRTIs is generally not recommended. While some combinations might show additive effects, there is also a potential for antagonism due to competition for the same binding site on the reverse transcriptase enzyme.[1][8] |
Experimental Protocols for Assessing Synergy
The evaluation of drug synergy in virology relies on robust in vitro experimental designs and mathematical models to quantify the interaction.
Key Experimental Methodologies:
-
Checkerboard Assay: This is a standard method where two drugs are tested in a matrix of increasing concentrations, both alone and in combination. The antiviral activity is measured at each concentration combination.
-
Cell-Based Assays: These assays utilize HIV-infected cell lines (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) to measure the inhibition of viral replication.[6] The endpoint can be the measurement of viral antigens (like p24), reverse transcriptase activity, or reporter gene expression (e.g., luciferase).[9]
Data Analysis and Interpretation:
-
Chou-Talalay Method: This is a widely used method that calculates a Combination Index (CI). The CI provides a quantitative measure of the interaction between two drugs.[1][6]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: This graphical method plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition). The shape of the resulting isobologram indicates the nature of the interaction.
Visualizing the Rationale for Combination Therapy
The following diagrams illustrate the HIV life cycle and the points of intervention for different antiretroviral drug classes, providing a visual representation of the basis for synergistic interactions.
References
- 1. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of reverse transcriptase and protease inhibitors in two-drug combinations against human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosdevirine's Binding Affinity Against Other NNRTIs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding affinity of the experimental non-nucleoside reverse transcriptase inhibitor (NNRTI) Fosdevirine, compared to other established NNRTIs, reveals its potent activity against HIV-1 reverse transcriptase (RT). This guide provides a comparative overview of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound (also known as GSK2248761 or IDX899) is a discontinued investigational drug that showed promise in early studies with low nanomolar activity against wild-type and mutant strains of HIV-1.[1] This report synthesizes publicly available data to offer a quantitative and qualitative comparison with other key NNRTIs: Doravirine, Efavirenz, and Nevirapine.
Quantitative Comparison of NNRTI Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) and/or enzyme inhibition constants (Ki) of this compound and other selected NNRTIs against wild-type HIV-1 reverse transcriptase. These values are critical indicators of a drug's potency, with lower values signifying stronger binding affinity and greater inhibitory effect.
| Drug | IC50 / EC50 (nM) - Wild-Type HIV-1 | Ki (nM) - Wild-Type HIV-1 | Notes |
| This compound (IDX899) | Not explicitly stated, but described as having "sub nano-molar activity" and "single nanomolar potency". | Not Available | The active enantiomer (RP-13s) is reportedly more potent than Efavirenz against certain mutant strains.[2] |
| Doravirine | ~12 | ~8 | Exhibits a favorable resistance profile. |
| Efavirenz | 2.2 - 12.09 | Not Available | A first-generation NNRTI, widely used in combination therapies.[3] |
| Nevirapine | 4.3 - 200 | Not Available | The first NNRTI to be approved, but susceptible to resistance.[4][5] |
Note: IC50/EC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis of available information for comparative purposes.
Experimental Protocols
The determination of NNRTI binding affinity and inhibitory activity is crucial for drug development. Below is a detailed methodology for a common experimental protocol used to ascertain these values.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay measures the ability of an NNRTI to inhibit the DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
NNRTI compounds (this compound, Doravirine, Efavirenz, Nevirapine) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Streptavidin-coated microplates
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the NNRTI compounds in the reaction buffer.
-
Reaction Mixture Preparation: In each well of a microplate, combine the reaction buffer, poly(A) template, oligo(dT) primer, biotin-dUTP, and unlabeled dNTPs.
-
Inhibitor Addition: Add the serially diluted NNRTI compounds to the respective wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the reverse transcription reaction to occur.
-
Capture of Biotinylated DNA: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind to the wells.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the anti-digoxigenin-POD conjugate and incubate. After another washing step, add the peroxidase substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each NNRTI concentration relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for HIV-1 RT Inhibition Assay.
Caption: Mechanism of NNRTI Allosteric Inhibition.
Discussion
This compound, despite its discontinued development, demonstrated potent anti-HIV activity, particularly against resistant strains. The available data suggests its binding affinity is comparable to or potentially greater than some established NNRTIs. The primary mechanism of action for all NNRTIs, including this compound, is allosteric inhibition. They bind to a hydrophobic pocket distinct from the active site of the HIV-1 RT, inducing a conformational change that ultimately hampers the enzyme's ability to synthesize viral DNA.[4]
This comparative guide highlights the importance of continued research into novel NNRTIs. While this compound's clinical journey was halted, the insights gained from its development contribute to the broader understanding of NNRTI structure-activity relationships and the ongoing effort to combat HIV drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Fosdevirine in a Research Setting
The responsible disposal of investigational drugs like Fosdevirine is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, ensuring that all unused, partially used, or expired materials are handled correctly prevents environmental contamination and potential harm. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, aligning with established best practices for investigational pharmaceutical waste.
As this compound is an investigational drug, specific disposal protocols are determined by the study sponsor in accordance with federal, state, and institutional regulations.[1][2] The primary responsibility for providing detailed instructions on the disposition of the investigational product lies with the sponsor.[3][4] Therefore, the first and most critical step is to consult the study-specific documentation and the sponsor's standard operating procedures (SOPs).
Key Disposal Considerations
A systematic approach to the disposal of this compound involves several key stages, from initial handling to final documentation. The following table summarizes the crucial aspects to consider:
| Consideration | Description | Key Actions |
| Regulatory Framework | Disposal must adhere to a hierarchy of regulations, including the Resource Conservation and Recovery Act (RCRA), Drug Enforcement Administration (DEA) regulations for controlled substances (if applicable), and specific state and local rules.[5][6][7] | - Determine if this compound is classified as a hazardous waste under RCRA.[8] - Consult with the institution's Environmental Health and Safety (EHS) office for guidance on waste categorization.[8] |
| Sponsor's Protocol | The clinical trial sponsor provides the definitive guidelines for the return or destruction of the investigational product.[1][4] | - Review the study protocol and any specific disposal instructions provided by the sponsor. - Clarify procedures for returning unused products versus on-site destruction.[2][3] |
| Waste Segregation | Proper segregation of pharmaceutical waste is essential to ensure it is handled by the appropriate disposal stream. | - Separate this compound waste from general laboratory waste. - Distinguish between hazardous and non-hazardous pharmaceutical waste.[9] - Use designated, clearly labeled, and puncture-resistant containers.[10] |
| Personal Protective Equipment (PPE) | Appropriate PPE must be worn when handling any chemical or pharmaceutical agent to minimize exposure. | - Consult the Safety Data Sheet (SDS) for this compound for specific PPE recommendations.[11][12][13] - At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and gloves. |
| Documentation | Meticulous record-keeping is a cornerstone of Good Clinical Practice (GCP) and is essential for accountability and auditing purposes.[2] | - Maintain a detailed inventory of all this compound received, dispensed, and disposed of. - Complete all required disposal forms and obtain certificates of destruction from the disposal vendor.[8] |
Step-by-Step Disposal Protocol
The following protocol outlines a general, step-by-step process for the proper disposal of this compound. This should be adapted to align with the specific instructions from the study sponsor and the institution's EHS policies.
-
Consult Study-Specific Documentation : Before initiating any disposal procedures, thoroughly review the clinical trial protocol and any accompanying materials from the sponsor for explicit instructions on the handling and disposal of this compound.[1]
-
Contact the Sponsor and Institutional EHS : If the documentation is unclear, or for any questions regarding waste classification, contact the study sponsor directly.[2] Concurrently, consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all relevant regulations.[8]
-
Characterize the Waste : With guidance from the sponsor and EHS, determine if the this compound waste is classified as hazardous under RCRA.[6] This will dictate the appropriate disposal pathway.
-
Segregate and Contain the Waste :
-
Non-Hazardous Waste : If deemed non-hazardous, it may be disposed of in a designated pharmaceutical waste container, often for incineration.[8]
-
Hazardous Waste : If classified as hazardous, it must be collected in a specifically labeled hazardous waste container.[9]
-
Sharps : Any needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[14][15]
-
Empty Containers : Empty vials and packaging should be handled according to the sponsor's instructions; some may be disposed of as regular trash if not contaminated, while others may require special handling.[8]
-
-
Arrange for Pickup and Disposal : Coordinate with the institutional EHS or a licensed hazardous waste vendor for the pickup and final disposal of the waste containers.[8]
-
Complete all Documentation : Accurately record the quantities of this compound being disposed of in the drug accountability records.[2] Obtain and file all necessary paperwork, including waste manifests and certificates of destruction.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. theaspd.com [theaspd.com]
- 2. ashp.org [ashp.org]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. louisville.edu [louisville.edu]
- 15. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
